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  • Product: 2-Bromo-5-fluoro-3-methylbenzoic acid
  • CAS: 1319196-92-3

Core Science & Biosynthesis

Foundational

2-Bromo-5-fluoro-3-methylbenzoic Acid: Comprehensive Physicochemical Profiling, Regioselective Synthesis, and Applications in Advanced API Development

Executive Summary In the realm of modern drug discovery, highly functionalized, multi-substituted aromatic rings are critical for exploring complex chemical space. 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, highly functionalized, multi-substituted aromatic rings are critical for exploring complex chemical space. 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3) [1] has emerged as a privileged tri-substituted building block. Featuring three distinct and orthogonal functional handles—a carboxylic acid, an aryl bromide, and an aryl fluoride—this scaffold allows for precise, late-stage functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its downstream applications in the development of active pharmaceutical ingredients (APIs), such as orexin receptor antagonists [4].

Physicochemical & Structural Properties

The utility of 2-bromo-5-fluoro-3-methylbenzoic acid is driven by its unique electronic and steric environment. The quantitative physicochemical data is summarized in the table below [1][2][3]:

PropertyValue
Chemical Name 2-Bromo-5-fluoro-3-methylbenzoic acid
CAS Number 1319196-92-3
Molecular Formula C8H6BrFO2
Molar Mass 233.03 g/mol
Monoisotopic Mass 231.95 Da
InChIKey XPSSOXATQWMSLY-UHFFFAOYSA-N
Structural Insights & Orthogonal Reactivity
  • C1 Carboxylic Acid: Serves as the primary anchor for amidation or esterification. It is highly activated for peptide coupling but sterically hindered by the adjacent C2 bromine.

  • C2 Aryl Bromide: Sterically shielded by both the C1 carboxyl and C3 methyl groups. Successful cross-coupling at this site requires optimized catalyst systems (e.g., Pd(dppf)Cl₂ or bulky Buchwald ligands) to overcome the high activation energy barrier of oxidative addition.

  • C5 Aryl Fluoride: Exerts a strong electron-withdrawing inductive (-I) effect, modulating the lipophilicity (logP) and metabolic stability of downstream APIs. Under forcing conditions, it can be activated toward nucleophilic aromatic substitution (S_NAr).

OrthogonalReactivity Core 2-Bromo-5-fluoro-3-methylbenzoic acid (Core Scaffold) Carboxyl Carboxylic Acid (-COOH) Amidation / Esterification Core->Carboxyl C1 Site Bromo Aryl Bromide (-Br) Suzuki/Buchwald Cross-Coupling Core->Bromo C2 Site Fluoro Aryl Fluoride (-F) SNAr with Nucleophiles Core->Fluoro C5 Site API Advanced API Architectures (e.g., Orexin Receptor Antagonists) Carboxyl->API Bromo->API Fluoro->API

Orthogonal reactivity pathways of the tri-substituted aromatic scaffold in API development.

Regioselective Synthesis: Mechanistic Causality

The synthesis of 2-bromo-5-fluoro-3-methylbenzoic acid relies on a highly regioselective halogen-metal exchange of 2,3-dibromo-5-fluorotoluene using isopropylmagnesium chloride (i-PrMgCl), followed by electrophilic trapping with carbon dioxide [4].

Causality of Regioselectivity: A critical question arises: Why does the Grignard exchange occur exclusively at the C3 bromine rather than the C2 bromine?

  • Steric Relief: The C2 bromine is flanked by a methyl group (C1) and another bromine (C3), creating a highly congested steric environment. The C3 bromine is less hindered, making it kinetically more accessible to the bulky i-PrMgCl reagent.

  • Inductive Stabilization: The fluorine atom at C5 exerts a strong electron-withdrawing inductive (-I) effect. Because the C3 position is meta to the fluorine, while the C2 position is para, the distance-dependent inductive effect is significantly stronger at the meta position. This provides superior thermodynamic stabilization to the resulting arylmagnesium intermediate at C3.

Experimental Protocols: Step-by-Step Synthesis Workflow

The following protocol is adapted from the validated methodology described in patent literature for the synthesis of orexin receptor antagonists [4].

Step 1: Substrate Preparation & Cooling
  • Procedure: Dissolve 2,3-dibromo-5-fluorotoluene (1.0 g, 3.73 mmol) in anhydrous tetrahydrofuran (THF, 32 mL) under an inert argon atmosphere. Cool the solution to -30°C using a dry-ice/acetone bath.

  • Self-Validation Check: Ensure the moisture content of the THF is <50 ppm via Karl Fischer titration. Excess moisture will prematurely quench the Grignard reagent, leading to the des-bromo byproduct.

Step 2: Halogen-Metal Exchange
  • Procedure: Add isopropylmagnesium chloride solution (2.0M in THF, 2.5 mL, 5.0 mmol) dropwise over 10 minutes. During the addition, allow the internal temperature to reach -12°C, then immediately cool back to -40°C. Stir at -40°C for 45 minutes.

  • Causality: Strict temperature control is non-negotiable. Allowing the temperature to rise above -10°C promotes non-selective exchange and triggers Wurtz-Fittig-type homocoupling side reactions, destroying the yield.

Step 3: Electrophilic Trapping
  • Procedure: Quench the arylmagnesium intermediate by aggressively bubbling anhydrous CO₂ gas through the solution (or by adding crushed, dry-ice directly to the vessel). Allow the reaction mixture to gradually warm to room temperature over 1 hour.

Step 4: Workup & Isolation
  • Procedure: Quench the reaction mixture with 1N HCl (20 mL) to fully protonate the carboxylate salt. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via recrystallization (heptane/EtOAc) to yield pure 2-bromo-5-fluoro-3-methylbenzoic acid.

Workflow Step1 Step 1: Substrate Cooling Dissolve 2,3-dibromo-5-fluorotoluene in THF Cool to -30°C Step2 Step 2: Halogen-Metal Exchange Add i-PrMgCl (2.0M in THF) Maintain -12°C to -40°C for 45 min Step1->Step2 Step3 Step 3: Electrophilic Trapping Bubble CO2 gas or add dry ice Warm to room temperature Step2->Step3 Step4 Step 4: Workup & Isolation Acidify with HCl, Extract with EtOAc Purify via Recrystallization Step3->Step4

Step-by-step synthetic workflow for 2-bromo-5-fluoro-3-methylbenzoic acid.

Analytical Validation Protocol

To ensure the integrity of the synthesized building block before deploying it in late-stage API synthesis, the following self-validating analytical suite must be executed:

  • LC-MS (ESI-): Look for the expected [M-H]⁻ ion at m/z 230.95. Validation: The presence of a distinct 1:1 isotopic doublet pattern (⁷⁹Br/⁸¹Br) confirms the retention of the critical aryl bromide handle [3].

  • ¹H NMR (DMSO-d₆):

    • Broad singlet at ~13.5 ppm (1H, -COOH).

    • Two distinct aromatic protons exhibiting meta-coupling and heteronuclear coupling to the fluorine atom.

    • A sharp singlet at ~2.3–2.4 ppm (3H, -CH₃).

  • ¹⁹F NMR: A single peak must be observed. Decoupling the ¹⁹F spectra from ¹H ensures that no regioisomeric impurities (e.g., from exchange at the C2 position) are present in the bulk material.

References

  • ChemBK Chemical Database. "2-Bromo-5-fluoro-3-methylbenzoic acid Properties". ChemBK. URL:[Link]

  • PubChemLite. "2-bromo-5-fluoro-3-methylbenzoic acid (C8H6BrFO2)". Université du Luxembourg. URL: [Link]

  • World Intellectual Property Organization (WIPO). "WO 2014/057435 A1: Novel [ortho bi-(hetero-)aryl]-[2-(meta bi-(hetero-)aryl)-pyrrolidin-1-yl]-methanone derivatives and their use as pharmaceuticals". Google Patents.
Exploratory

Technical Whitepaper: 2-Bromo-5-fluoro-3-methylbenzoic Acid in Drug Discovery

Synthesis, Physicochemical Profiling, and Application in Orexin Receptor Antagonism Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently encounter the need for highly speciali...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Physicochemical Profiling, and Application in Orexin Receptor Antagonism

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently encounter the need for highly specialized, poly-substituted aromatic building blocks. 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3) is a prime example of such a scaffold. Far from being a simple reagent, it is a sterically defined, metabolically optimized intermediate. This whitepaper dissects its physicochemical properties, synthetic methodology, and its critical application in the synthesis of Dual Orexin Receptor Antagonists (DORAs)—a novel class of neuropharmacological agents used to treat insomnia and sleep disorders [1].

Physicochemical Profile & Structural Logic

The strategic placement of halogens on this benzoic acid core is not arbitrary; it is meticulously designed to optimize both downstream synthetic reactivity and the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical and Identification Properties

PropertyValue / Description
Chemical Name 2-Bromo-5-fluoro-3-methylbenzoic acid
CAS Registry Number 1319196-92-3
Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
InChIKey XPSSOXATQWMSLY-UHFFFAOYSA-N
Appearance White solid
Structural Utility Cross-coupling electrophile (via -Br); Metabolic block (via -F)

Structural Causality:

  • 2-Bromo Substituent: Acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its ortho-relationship to the carboxylic acid forces out-of-plane twisting of subsequent attachments, generating critical 3D complexity from a flat 2D scaffold.

  • 5-Fluoro Substituent: Fluorine is a classic bioisostere for hydrogen. Placed at the 5-position, it blocks oxidative metabolism (e.g., by hepatic CYP450 enzymes) while increasing the lipophilicity and blood-brain barrier (BBB) permeability of the resulting neuro-active API without adding significant steric bulk.

Mechanistic Role in Drug Discovery: Orexin Receptor Antagonism

The most prominent documented application of 2-bromo-5-fluoro-3-methylbenzoic acid is its use as a precursor by Actelion Pharmaceuticals in the synthesis of [ortho bi-(hetero-)aryl]-[2-(meta bi-(hetero-)aryl)-pyrrolidin-1-yl]-methanone derivatives [1].

Orexin A and B are endogenous neuropeptides produced in the lateral hypothalamus. They bind to G-protein-coupled receptors (OX1R and OX2R) to promote wakefulness and arousal. By utilizing the sterically hindered 2-bromo-5-fluoro-3-methylbenzoic acid scaffold, medicinal chemists can construct rigid pyrrolidine-amide structures that competitively bind to these receptors. This blocks the endogenous wakefulness signal, providing a highly effective mechanism for treating insomnia.

Orexin OX Orexin Neuropeptides (OX-A / OX-B) Rec Orexin Receptors (OX1R / OX2R GPCRs) OX->Rec Endogenous Binding Sig Wakefulness & Arousal (Intracellular Signaling) Rec->Sig Activation Ant DORA Compound (Synthesized API) Ant->Rec Competitive Antagonism (Blocks Activation)

Fig 1: Mechanism of Dual Orexin Receptor Antagonists (DORAs) blocking wakefulness signaling.

Synthetic Methodology & Experimental Protocol

The synthesis of 2-bromo-5-fluoro-3-methylbenzoic acid relies on a highly regioselective halogen-metal exchange followed by electrophilic trapping with carbon dioxide [1].

Synthesis A 2,3-Dibromo-5-fluorotoluene (Starting Material) B Arylmagnesium Intermediate (Grignard Exchange) A->B iPrMgCl, THF -30°C to -40°C C Carboxylate Salt (CO2 Trapping) B->C CO2 (Dry Ice) -15°C to RT D 2-Bromo-5-fluoro- 3-methylbenzoic acid C->D 1. NaOH (pH 14) 2. HCl (pH 1)

Fig 2: Grignard-mediated synthesis workflow of 2-Bromo-5-fluoro-3-methylbenzoic acid.

Step-by-Step Protocol & Causality:

  • Halogen-Metal Exchange: Dissolve 2,3-dibromo-5-fluorotoluene (1.0 eq, 3.73 mmol) in anhydrous Tetrahydrofuran (THF, 32 mL). Cool the solution to -30°C using a dry-ice/acetone bath.

    • Causality: The low temperature is critical to prevent unwanted side reactions, such as Wurtz-type homocoupling or premature protonation from trace moisture. It ensures kinetic control, allowing the magnesium exchange to occur exclusively at the more sterically accessible and electronically activated bromine atom.

  • Grignard Reagent Addition: Dropwise add isopropylmagnesium chloride (iPrMgCl, 2.0M in THF, 2.5 mL). Allow the internal temperature to briefly reach -12°C during addition, then cool back to -40°C and stir for 45 minutes.

    • Causality: The "Turbo-Grignard" exchange is an equilibrium process. The slight temperature fluctuation overcomes the activation energy barrier for the exchange, while the subsequent cooling stabilizes the highly reactive arylmagnesium intermediate, preventing degradation.

  • Electrophilic Trapping: Warm the mixture to -15°C for 4 hours, then add a pellet of solid carbon dioxide (dry ice). Allow the reaction to warm to room temperature overnight.

    • Causality: Solid CO2 acts as a massive excess of the electrophile. The gradual warming from -15°C to room temperature ensures complete consumption of the Grignard reagent, driving the carboxylation to completion while safely venting excess CO2 gas.

  • Acid-Base Workup: Basify the reaction mixture with 1M aqueous NaOH to pH 14 and wash with Ethyl Acetate (EtOAc). Discard the organic layer. Acidify the aqueous layer with 2N aqueous HCl to pH 1 and extract with fresh EtOAc. Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.

    • Causality: This is a self-validating purification step. At pH 14, the product exists as a water-soluble sodium carboxylate, while unreacted starting materials and neutral byproducts remain in the organic phase and are washed away. Upon acidification to pH 1, the product is protonated, becomes highly lipophilic, and partitions back into the fresh EtOAc.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized 2-bromo-5-fluoro-3-methylbenzoic acid, the workflow inherently self-validates through the acid-base extraction. If no precipitate or organic-soluble mass is recovered upon acidification to pH 1, it definitively indicates a failure in the Grignard trapping step.

For rigorous analytical validation, the following orthogonal techniques should be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Operate in negative electrospray ionization (ESI-) mode. The presence of the [M-H]- ion at m/z ~231.9 confirms the molecular weight and the presence of the acidic proton. The isotopic pattern will clearly show a 1:1 ratio of m/z 231.9 and 233.9, definitively validating the presence of the single bromine atom [2].

  • 1H NMR (Nuclear Magnetic Resonance): The disappearance of the symmetric aromatic protons of the starting material and the appearance of a distinct broad singlet far downfield (typically >10 ppm) confirms the successful installation of the carboxylic acid moiety.

Conclusion

2-Bromo-5-fluoro-3-methylbenzoic acid is a prime example of how precise halogenation on a simple aromatic ring can unlock complex pharmacological applications. By mastering the regioselective Grignard exchange and leveraging its unique physicochemical properties, drug development professionals can utilize this intermediate to construct highly selective, rigid APIs, such as the next generation of Orexin receptor antagonists.

References
  • Actelion Pharmaceuticals Ltd. (2014). WO2014057435A1 - Orexin receptor antagonists which are [ortho bi (hetero )aryl]-[2-(meta bi (hetero )aryl)-pyrrolidin-1-yl]-methanone derivatives.
  • World Intellectual Property Organization (WIPO). (2014). WO/2014/057435 - OREXIN RECEPTOR ANTAGONISTS. PATENTSCOPE Database.[Link]

Foundational

2-Bromo-5-fluoro-3-methylbenzoic Acid: A Comprehensive Safety and Application Whitepaper

Executive Summary In modern drug discovery and pharmaceutical development, halogenated benzoic acids serve as indispensable building blocks. 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and pharmaceutical development, halogenated benzoic acids serve as indispensable building blocks. 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3) is a highly specialized intermediate utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1][2]. While standard Safety Data Sheets (SDS) provide baseline compliance data, they often lack the mechanistic context required by application scientists. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols for this compound, ensuring both scientific integrity and operational safety in the laboratory.

Structural Significance & Synthetic Utility

The architectural design of 2-Bromo-5-fluoro-3-methylbenzoic acid makes it a versatile scaffold for structural diversification:

  • C2-Bromine: Acts as a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The relatively weak C-Br bond undergoes facile oxidative addition with palladium catalysts.

  • C5-Fluorine: Modulates the lipophilicity (LogP) and metabolic stability of the resulting API. Fluorine's high electronegativity also lowers the pKa of the carboxylic acid via inductive effects.

  • C3-Methyl Group: Introduces critical steric bulk. In biaryl systems synthesized from this building block, the methyl group restricts free rotation around the C-C bond, locking the molecule into specific bioactive conformations (atropisomerism).

SyntheticWorkflow A 2-Bromo-5-fluoro-3-methylbenzoic acid (Starting Material) B Palladium Catalyst (Oxidative Addition at C-Br) A->B C Boronic Acid / Base (Transmetalation) B->C D Reductive Elimination C->D E Fluorinated Biaryl Core (API Intermediate) D->E

Mechanistic workflow of Pd-catalyzed cross-coupling utilizing the C-Br bond.

Mechanistic Toxicology & Hazard Identification

Understanding why a chemical is hazardous is more effective than merely memorizing its GHS codes. Based on regulatory notifications, 2-Bromo-5-fluoro-3-methylbenzoic acid triggers several specific hazard classifications[2][3]:

  • Acute Toxicity, Category 4 (H302, H312, H332): The molecule is small enough (MW: 233.04 g/mol ) to be absorbed through the dermal layer and gastrointestinal tract[4]. The lipophilic nature of the halogenated aromatic ring facilitates cellular membrane penetration. Once systemic, halogenated aromatics can undergo hepatic CYP450-mediated metabolism, potentially forming reactive intermediates if not properly conjugated and excreted.

  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The causality of irritation is rooted in the molecule's acidity. The carboxylic acid moiety donates protons upon contact with physiological moisture (sweat, tears, mucous membranes). This localized drop in pH leads to the protonation of surface proteins, causing denaturation, erythema, and acute irritation[3][5].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336): Exposure to this compound may cause drowsiness or dizziness[2]. Systemic absorption of the lipophilic aromatic core allows it to cross the blood-brain barrier (BBB), leading to mild central nervous system (CNS) depression.

Quantitative Safety & Physicochemical Data

The following table summarizes the critical data points required for risk assessment and experimental design[2][3][4].

Property / Hazard ClassificationValue / CategoryMechanistic Rationale
CAS Number 1319196-92-3Unique chemical identifier for regulatory tracking.
Molecular Weight 233.04 g/mol Low molecular weight facilitates moderate membrane permeability.
Acute Toxicity (Oral/Dermal/Inhal) Category 4 (H302, H312, H332)Systemic absorption via the lipophilic halogenated core.
Skin / Eye Irritation Category 2 (H315, H319)Localized pH reduction via the carboxylic acid moiety.
STOT SE Category 3 (H336)CNS depression (drowsiness/dizziness) upon systemic absorption.

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), standard operating procedures must be designed as "self-validating systems"—meaning the protocol includes built-in checks to confirm successful execution.

Protocol: Controlled Handling and Reaction Setup

Fine powders of halogenated aromatics are prone to static charge accumulation, which can cause the material to repel from spatulas and aerosolize, increasing inhalation risk[5].

  • Preparation: Ensure the fume hood airflow is actively monitoring at >100 Linear Feet per Minute (LFM).

  • Static Neutralization: Pass an anti-static bar or zero-stat gun over the weighing paper and the source bottle. Causality: Neutralizing the static charge ensures the powder falls predictably into the receptacle rather than aerosolizing.

  • Transfer: Weigh the required mass into a tared, sealable vial rather than open weighing boats.

  • Validation Checkpoint: Remove the sealed vial from the analytical balance. The balance must return to exactly 0.0000 g. If it does not, microscopic dust has contaminated the weighing pan, indicating a failure in static control and requiring immediate decontamination.

  • Reaction Initiation: When adding to a reaction vessel, avoid introducing strong bases (e.g., NaH, KOtBu) directly to the neat acid, as the rapid deprotonation is highly exothermic. Dissolve the acid in a compatible solvent (e.g., THF, DMF) first.

Protocol: Emergency Spill Mitigation

In the event of a solid spill, sweeping the powder will generate hazardous airborne dust. The following workflow utilizes chemical principles to mitigate the hazard safely[3].

SpillResponse N1 1. Spill Detected (Solid/Powder) N2 2. Evacuate & Assess (Determine Scope) N1->N2 N3 3. Don Appropriate PPE (Respirator, Nitrile) N2->N3 N4 4. Dust Containment (Avoid Aerosolization) N3->N4 N5 5. Chemical Decontamination (Mild Alkaline Wash) N4->N5 N6 6. Hazardous Waste Disposal (Halogenated) N5->N6

Step-by-step emergency response workflow for solid chemical spills.

  • Containment: Gently cover the spilled powder with damp, inert absorbent pads. Causality: The moisture binds the fine particulates, preventing aerosolization and inhalation exposure.

  • Mechanical Collection: Use non-sparking tools to scoop the dampened material into a hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate). Causality: The mild base deprotonates the residual 2-Bromo-5-fluoro-3-methylbenzoic acid, converting it into a highly water-soluble sodium salt that is easily wiped away.

  • Validation Checkpoint: Swipe the decontaminated area with a pH indicator strip. A neutral reading (pH ~7.0) validates that all residual acidic compound has been successfully neutralized and removed.

Storage, Stability, and Reactivity

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from direct light. Halogenated compounds can slowly degrade under prolonged UV exposure, releasing trace amounts of corrosive hydrogen bromide (HBr) or hydrogen fluoride (HF) gas[5][6].

  • Incompatibilities: Strictly avoid contact with strong oxidizing agents and strong bases. Mixing with strong bases will result in a rapid, exothermic acid-base neutralization reaction[5].

  • Atmospheric Control: It is highly recommended to backfill the storage container with an inert gas (Argon or Nitrogen) after each use. This displaces atmospheric moisture, preventing the hygroscopic caking of the powder and preserving the integrity of the C-Br bond for sensitive catalytic applications.

References

  • Title: 2-bromo-5-fluoro-3-methylbenzoic acid — Chemical Substance Information Source: NextSDS URL
  • Title: SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-fluorobenzoic acid)
  • Title: SAFETY DATA SHEET - TCI Chemicals (2-Bromo-5-fluorobenzoic Acid)
  • Title: 2-amino-3-bromo-5-methylbenzoic acid Product Data Source: Sigma-Aldrich URL

Sources

Exploratory

spectroscopic analysis of 2-Bromo-5-fluoro-3-methylbenzoic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Bromo-5-fluoro-3-methylbenzoic Acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the spec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Bromo-5-fluoro-3-methylbenzoic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used for the structural elucidation and characterization of 2-Bromo-5-fluoro-3-methylbenzoic acid. As a substituted aromatic carboxylic acid, this compound serves as a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications[1][2]. Accurate and unambiguous structural confirmation is therefore paramount. This document details the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By integrating the data from these orthogonal techniques, we present a self-validating methodology for confirming the molecular structure, providing researchers, scientists, and drug development professionals with a robust analytical framework.

Introduction: The Analytical Imperative

The precise arrangement of substituents on an aromatic ring dictates the chemical reactivity and potential biological activity of a molecule. For 2-Bromo-5-fluoro-3-methylbenzoic acid, the presence of a carboxylic acid, a methyl group, and two different halogens (bromine and fluorine) creates a unique electronic and steric environment. Spectroscopic analysis is the cornerstone of molecular characterization, providing an empirical fingerprint that validates the synthetic pathway and ensures the purity and identity of the compound before its use in further applications, such as the development of Active Pharmaceutical Ingredients (APIs)[3]. This guide explains the causality behind experimental choices and provides a logical workflow for a multi-faceted spectroscopic confirmation.

Molecular Structure and Spectroscopic Expectations

The foundational step in any spectroscopic analysis is to understand the target structure and predict the expected signals from its constituent parts.

Caption: Molecular Structure of 2-Bromo-5-fluoro-3-methylbenzoic acid.

Based on this structure (C₈H₆BrFO₂), we can anticipate the following:

  • IR Spectroscopy : Signals for O-H and C=O of the carboxylic acid, aromatic C=C and C-H stretches, and stretches corresponding to C-Br and C-F bonds.

  • ¹H NMR Spectroscopy : Signals for the carboxylic acid proton, two distinct aromatic protons, and the methyl group protons.

  • ¹³C NMR Spectroscopy : Eight distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry : A molecular ion peak corresponding to the molecular weight, with a characteristic M+2 isotopic peak due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br)[4].

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 2-Bromo-5-fluoro-3-methylbenzoic Acid IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups ID'd (O-H, C=O, C-F, C-Br) IR->IR_Data NMR_Data Connectivity & Environment (Proton/Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Formula (M+, M+2 peaks, Fragments) MS->MS_Data Confirm Integrated Structural Elucidation IR_Data->Confirm NMR_Data->Confirm MS_Data->Confirm G M [C₈H₆BrFO₂]⁺• m/z = 232/234 F1 [C₈H₅BrFO]⁺ m/z = 215/217 M->F1 - •OH F2 [C₇H₅BrF]⁺• m/z = 187/189 M->F2 - •COOH F3 [C₈H₆FO₂]⁺ m/z = 154 M->F3 - •Br

Caption: Predicted Key Fragmentation Pathways for 2-Bromo-5-fluoro-3-methylbenzoic Acid in EI-MS.

Integrated Spectroscopic Conclusion

No single spectroscopic technique can unambiguously determine a complex molecular structure. However, by integrating the data from IR, NMR, and MS, a definitive confirmation is achieved.

  • MS establishes the correct molecular weight (232/234 amu) and confirms the presence of one bromine atom.

  • IR confirms the presence of the essential functional groups: a carboxylic acid (O-H and C=O stretches), an aromatic ring, and C-F/C-Br bonds.

  • ¹³C NMR validates the presence of eight unique carbon environments, consistent with the proposed structure.

  • ¹H NMR provides the final piece of the puzzle, confirming the number and relative positions of the protons on the aromatic ring and the methyl group, and their electronic environments.

Together, these orthogonal datasets provide a comprehensive and self-validating spectroscopic profile that confirms the identity of 2-Bromo-5-fluoro-3-methylbenzoic acid with a high degree of confidence.

References

  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics. [Link]

  • Govindarajan, M., Ganasan, K., Periandy, S., Mohan, S., & Tedlamelekot, F. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 2003–2011. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 2-bromo-5-fluoro-3-methylbenzoic acid (C8H6BrFO2). PubChemLite. [Link]

  • 2-bromo-5-fluoro-3-methylbenzoic acid — Chemical Substance Information. NextSDS. [Link]

  • Interpreting the 13C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Exploring the Synthesis Potential of 2-Fluoro-5-methylbenzoic Acid in API Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Advanced Organic Chemistry Revision Notes. [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

  • 2-Bromo-5-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • 2-Fluoro-5-trifluoromethylbenzoic acid, 3-tridecyl ester - Optional[13C NMR]. SpectraBase. [Link]

  • 5-Bromo-3-fluoro-2-methylbenzoic acid. MySkinRecipes. [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-3-methylbenzoic Acid: A Comparative Analysis of Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-5-fluoro-3-methylbenzoic acid is a key building block in medicinal chemistry and materials science, finding application in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoro-3-methylbenzoic acid is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of complex organic molecules. Its specific substitution pattern—a bromine atom ortho to the carboxylic acid, a fluorine atom para to the bromine, and a methyl group meta to both—imparts unique electronic and steric properties that are often sought after in the design of novel compounds. This guide provides a comprehensive analysis of the most viable synthetic routes to this valuable intermediate, with a focus on the selection of starting materials, the rationale behind experimental choices, and detailed, field-proven protocols.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid can be approached from several different starting materials, each with its own set of advantages and challenges. The two most logical and scientifically sound strategies involve either a Sandmeyer reaction on a pre-functionalized aniline or the regioselective bromination of a substituted benzoic acid.

Strategy 1: The Sandmeyer Reaction - A Regiochemically Precise Approach

This strategy begins with 2-amino-5-fluoro-3-methylbenzoic acid , a starting material that already contains the desired arrangement of the amino, fluoro, and methyl groups. The Sandmeyer reaction provides a reliable method for the conversion of the amino group into a bromine atom with high regiochemical fidelity.[1][2][3]

Causality Behind Experimental Choices: The Sandmeyer reaction is a two-step process.[4] First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.[2] In the second step, the diazonium salt is treated with a copper(I) bromide catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired aryl bromide.[1] This radical-nucleophilic aromatic substitution mechanism is highly efficient for the introduction of halogens.[1][4]

Strategy 2: Electrophilic Aromatic Substitution - A More Convergent but Potentially Less Selective Route

This approach utilizes the more readily available starting material, 3-fluoro-5-methylbenzoic acid . The key challenge in this strategy is achieving the desired regioselectivity during the electrophilic bromination step. The directing effects of the existing substituents on the aromatic ring must be carefully considered. The carboxylic acid group is a meta-director and deactivating, while the fluorine and methyl groups are ortho, para-directors.[5]

Causality Behind Experimental Choices: The interplay of these directing effects can lead to a mixture of products. However, by carefully selecting the brominating agent and reaction conditions, it is possible to favor the desired isomer. For instance, using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid can enhance the electrophilicity of the bromine and influence the regiochemical outcome.[6]

An alternative to direct bromination is directed ortho-metalation (DoM) .[7][8] In this technique, a strong base, such as n-butyllithium, is used to deprotonate the aromatic ring at a position ortho to a directing group. The carboxylic acid group can act as a directing group, facilitating lithiation at the 2-position.[9][10] Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source, such as 1,2-dibromoethane or hexachloroethane, would yield the desired product.[9][10] This method offers excellent regiocontrol but requires stringent anhydrous and low-temperature conditions.[7]

Starting Material Availability and Cost Comparison

Starting MaterialTypical PurityRepresentative SuppliersIndicative Price (USD/gram)
2-Amino-5-fluoro-3-methylbenzoic acid>97%BLD Pharm[11], Sapphire Bioscience[6]480 - 500
3-Fluoro-5-methylbenzoic acid>98%Sinochem Nanjing[12], Apollo Scientific[13]3.5 - 5.0

Note: Prices are indicative and subject to change based on quantity and supplier.

The significant price difference between the two primary starting materials is a critical factor in selecting a synthetic route for large-scale production. While the Sandmeyer route offers superior regiochemical control, the high cost of 2-amino-5-fluoro-3-methylbenzoic acid may be prohibitive. In contrast, the electrophilic bromination or ortho-metalation of the much more affordable 3-fluoro-5-methylbenzoic acid presents a more economically viable option, provided that the challenges of regioselectivity can be effectively addressed.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid via Sandmeyer Reaction

This protocol is adapted from established Sandmeyer reaction procedures.[14]

Step 1: Diazotization of 2-amino-5-fluoro-3-methylbenzoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-fluoro-3-methylbenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification: The crude 2-Bromo-5-fluoro-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[15][16][17]

Protocol 2: Synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid via Electrophilic Bromination

This protocol is based on general procedures for the bromination of deactivated aromatic rings.[3][18][19]

  • In a round-bottom flask, dissolve 3-fluoro-5-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization as described in Protocol 1.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_sandmeyer Strategy 1: Sandmeyer Reaction cluster_eas Strategy 2: Electrophilic Aromatic Substitution A 2-Amino-5-fluoro- 3-methylbenzoic acid B Diazonium Salt Intermediate A->B 1. NaNO2, HBr 2. 0-5 °C C 2-Bromo-5-fluoro- 3-methylbenzoic acid B->C CuBr D 3-Fluoro-5-methylbenzoic acid E 2-Bromo-5-fluoro- 3-methylbenzoic acid D->E NBS, H2SO4 F Ortho-lithiated Intermediate D->F n-BuLi, THF, -78 °C F->E Electrophilic Bromine Source

Caption: Comparative synthetic pathways to 2-Bromo-5-fluoro-3-methylbenzoic acid.

Mechanistic Insights

Sandmeyer_Mechanism Aryl-NH2 Aryl-NH2 Aryl-N2+ Aryl-N2+ Aryl-NH2->Aryl-N2+ Aryl• Aryl• Aryl-N2+->Aryl• + Cu(I) -> + N2 + Cu(II) Aryl-Br Aryl-Br Aryl•->Aryl-Br

Caption: Simplified radical mechanism of the Sandmeyer bromination.

DoM_Mechanism Benzoic Acid Benzoic Acid Lithium Benzoate Lithium Benzoate Benzoic Acid->Lithium Benzoate Ortho-lithiated species Ortho-lithiated species Lithium Benzoate->Ortho-lithiated species + R-Li (Deprotonation) Ortho-brominated\nBenzoic Acid Ortho-brominated Benzoic Acid Ortho-lithiated species->Ortho-brominated\nBenzoic Acid

Caption: Conceptual workflow for Directed ortho-Metalation (DoM).

Conclusion

The synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid can be effectively achieved through two primary strategies. The Sandmeyer reaction, starting from 2-amino-5-fluoro-3-methylbenzoic acid, offers unparalleled regiochemical control, making it an excellent choice for laboratory-scale synthesis where purity and predictability are paramount. For larger-scale and more cost-sensitive applications, electrophilic bromination or directed ortho-metalation of 3-fluoro-5-methylbenzoic acid are attractive alternatives. The success of these latter approaches hinges on careful optimization of reaction conditions to maximize the yield of the desired isomer. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this important chemical intermediate.

References

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. [Link]

  • Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical reviews, 102(5), 1359-1470.
  • Mortier, J., & Vaultier, M. (1998). Réactions d'ortho lithiation de composés benzéniques et hétéroaromatiques-π-excédentaires dirigées par la fonction acide carboxylique. Bulletin de la Societe Chimique de France, (1), 1-19.
  • Snieckus, V. (1990). Directed ortho metalation.
  • MasterOrganicChemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Sinochem Nanjing. (n.d.). 3-Fluoro-5-Methylbenzoic Acid Factory Wholesale Supplier. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • Taylor & Francis Online. (2022). Introduction of efficient catalytic system for the regioselective aerobic bromination of aromatic compounds. [Link]

  • ResearchGate. (2025). (PDF) Directed lithiation of unprotected benzoic acids. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (n.d.). Directed orrho-lithiation of unprotected benzoic acids' | Download Table. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Directed lithiation of unprotected benzoic acids. [Link]

  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction?[Link]

  • Google Patents. (2021). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Wikipedia. (2024). Directed ortho metalation. [Link]

  • PMC. (2022). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Google P
  • University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. [Link]

  • Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Bromo-5-fluoro-3-methylbenzoic Acid in Medicinal Chemistry

Introduction: Strategic Incorporation of a Multifunctional Building Block In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Incorporation of a Multifunctional Building Block

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks. 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS 1319196-92-3) emerges as a strategically designed scaffold for medicinal chemists.[1][2] Its utility lies not in a single feature, but in the synergistic interplay of its constituent functionalities: a carboxylic acid for amide bond formation and derivatization, a bromine atom as a handle for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties.[3] This document serves as a comprehensive guide to the application of this building block, providing both the scientific rationale and detailed protocols for its effective use in drug development programs.

The strategic placement of the bromo, fluoro, and methyl groups on the benzoic acid core offers a unique combination of steric and electronic properties. The fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability, increase binding affinity to target proteins, and modulate pKa.[4] The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[3][5] The methyl group provides a point of steric influence and can impact the molecule's conformational preferences.

This guide will explore the application of 2-Bromo-5-fluoro-3-methylbenzoic acid through the lens of analogous, structurally similar building blocks that have been successfully employed in the synthesis of bioactive molecules. By understanding the established reactivity and utility of its close isomers, researchers can confidently integrate this valuable synthon into their medicinal chemistry campaigns.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-Bromo-5-fluoro-3-methylbenzoic acid is presented in the table below.

PropertyValueSource
CAS Number 1319196-92-3[1]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.04 g/mol N/A
Appearance Off-white to white solidN/A
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.N/A

Safety and Handling: 2-Bromo-5-fluoro-3-methylbenzoic acid is classified as an acute toxicant and a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Medicinal Chemistry: A Framework for Drug Design

The true value of 2-Bromo-5-fluoro-3-methylbenzoic acid lies in its capacity to serve as a versatile starting material for the synthesis of a wide array of more complex molecules. Its application can be broadly categorized into two key areas: amide bond formation and cross-coupling reactions.

Amide Bond Formation: The Gateway to Diverse Scaffolds

The carboxylic acid moiety of 2-Bromo-5-fluoro-3-methylbenzoic acid is a primary functional handle for elaboration. Amide bond formation is a cornerstone of medicinal chemistry, and this building block can be readily coupled with a diverse range of amines to generate a library of substituted benzamides.

Below is a generalized workflow for the synthesis of a benzamide library from 2-Bromo-5-fluoro-3-methylbenzoic acid.

Amide_Synthesis_Workflow Start 2-Bromo-5-fluoro-3- methylbenzoic acid Activate Activate Carboxylic Acid (e.g., HATU, HOBt, DIC) Start->Activate Couple Couple with Primary or Secondary Amine (R-NH₂) Activate->Couple Purify Purification (Chromatography/Recrystallization) Couple->Purify Product Substituted Benzamide Product Library Purify->Product

Caption: Workflow for Amide Library Synthesis.

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the synthesis of a substituted benzamide using HATU as the coupling agent.

Materials:

  • 2-Bromo-5-fluoro-3-methylbenzoic acid

  • Amine of interest (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired benzamide.

Causality and Experimental Choices:

  • HATU: A highly efficient coupling reagent that minimizes racemization and is effective for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of HATU and the activated carboxylic acid intermediate.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom at the 2-position provides a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying the aryl core of the molecule.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many classes of therapeutic agents.[6]

Suzuki_Coupling_Workflow Start 2-Bromo-5-fluoro-3- methylbenzoic acid derivative Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reactants Arylboronic acid or ester + Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reactants->Reaction Purify Purification Reaction->Purify Product Biaryl Product Purify->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Materials:

  • 2-Bromo-5-fluoro-3-methylbenzoic acid derivative (e.g., the corresponding methyl ester or amide)

  • Arylboronic acid or ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add the 2-Bromo-5-fluoro-3-methylbenzoic acid derivative (1.0 eq), the arylboronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.[3]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

  • 2-Bromo-5-fluoro-3-methylbenzoic acid derivative

  • Amine of interest

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add the 2-Bromo-5-fluoro-3-methylbenzoic acid derivative (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene, followed by the amine of interest (1.2 eq).

  • Heat the reaction mixture to 90-110°C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Case Study: Application of a Structurally Similar Building Block in the Synthesis of S1P5 Receptor Agonists

A compelling example illustrating the utility of this class of building blocks is the synthesis of fluorinated 6-arylaminobenzamides as selective agonists for the sphingosine-1-phosphate-5 (S1P5) receptor.[7] The S1P5 receptor is implicated in demyelinating central nervous system disorders such as multiple sclerosis.[7] In this work, the closely related isomer, 2-bromo-3-methyl-6-fluorobenzoic acid, was utilized as a key starting material.[7] The synthetic strategy involved an initial Buchwald-Hartwig amination followed by amide bond formation, demonstrating the sequential application of the core reactivity of this type of building block.

This example underscores the potential of 2-Bromo-5-fluoro-3-methylbenzoic acid to serve as a valuable precursor in the development of novel therapeutics targeting a range of biological targets.

Conclusion

2-Bromo-5-fluoro-3-methylbenzoic acid is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its strategically positioned functional groups provide medicinal chemists with a powerful tool for the synthesis of diverse and complex molecular architectures. The protocols and workflows detailed in this document, grounded in established chemical principles and supported by analogous examples from the scientific literature, provide a solid foundation for the successful integration of this valuable synthon into drug discovery programs. The ability to perform both amide bond formation and a variety of cross-coupling reactions from a single, readily available starting material makes 2-Bromo-5-fluoro-3-methylbenzoic acid an asset for the efficient exploration of chemical space and the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • NextSDS. (n.d.). 2-bromo-5-fluoro-3-methylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Synthesis of bioactive compounds. Retrieved from [Link]

  • RSC Advances. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025, January 3). Synthesis and evaluation of fluorinated 6-arylaminobenzamides as S1P5 receptor agonists. Retrieved from [Link]

  • ResearchGate. (2010, April). Synthesis of Bioactive molecules Fluoro Substituted Benzothiazole comprising potent heterocyclic moieties for biological and pharmacological screening. Retrieved from [Link]

  • ACS Omega. (2024, February 19). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Journal of Scientific and Medical Research. (2016, September 1). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

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Application

The Synthetic Versatility of 2-Bromo-5-fluoro-3-methylbenzoic Acid: A Guide for Advanced Chemical Research

Introduction: A Versatile Building Block in Modern Chemistry 2-Bromo-5-fluoro-3-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a significant building block in the fields of med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Modern Chemistry

2-Bromo-5-fluoro-3-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-withdrawing fluorine atom, and a sterically influential methyl group, all arrayed around a carboxylic acid core—provides a rich platform for a diverse range of chemical transformations. This guide offers an in-depth exploration of the properties, synthesis, and key applications of this compound, providing researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale behind its use. The strategic placement of the substituents makes this molecule an ideal starting material for creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.[1]

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe use in any experimental setting.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 1319196-92-3[2]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.03 g/mol [1]
Appearance White to off-white crystalline powder (predicted)General Chemical Knowledge
Melting Point 135-138 °C (for the related isomer 2-Bromo-3-methylbenzoic acid)[3]
Solubility Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.General Chemical Knowledge

Table 2: Hazard and Safety Information

Hazard StatementGHS ClassificationPrecautionary Measures
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Category 4P261, P280, P301+P312, P302+P352, P304+P340
H315: Causes skin irritationSkin Irritation, Category 2P280, P302+P352, P332+P313
H319: Causes serious eye irritationEye Irritation, Category 2AP280, P305+P351+P338, P337+P313
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3P261, P271, P304+P340, P312

This data is based on notified classifications and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before handling.[2]

Proposed Synthetic Route

A potential route could start from 5-fluoro-3-methylbenzoic acid. The directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) would likely lead to a mixture of brominated products. However, the steric hindrance from the methyl group might influence the regioselectivity.

An alternative and more controlled synthesis could involve a multi-step sequence starting from a simpler, commercially available precursor, such as m-cresol. This would involve protection, directed ortho-metalation, followed by functionalization. A more direct, albeit potentially lower-yielding, approach would be the direct bromination of 5-fluoro-3-methylbenzoic acid.

G cluster_synthesis Proposed Synthesis of 2-Bromo-5-fluoro-3-methylbenzoic Acid 5-fluoro-3-methylbenzoic_acid 5-Fluoro-3-methylbenzoic Acid Bromination Bromination (e.g., NBS, H₂SO₄) 5-fluoro-3-methylbenzoic_acid->Bromination 2-Bromo-5-fluoro-3-methylbenzoic_acid 2-Bromo-5-fluoro-3-methylbenzoic Acid Bromination->2-Bromo-5-fluoro-3-methylbenzoic_acid

Caption: A proposed synthetic workflow for 2-Bromo-5-fluoro-3-methylbenzoic acid.

Key Applications and Experimental Protocols

The utility of 2-bromo-5-fluoro-3-methylbenzoic acid stems from its capacity to undergo a variety of chemical transformations, primarily at the bromine and carboxylic acid functionalities.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[4][5] This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl structures prevalent in many pharmaceutical agents.[4][6]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromo-5-fluoro-3-methylbenzoic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Start Reactants Combine 2-Bromo-5-fluoro-3-methylbenzoic acid, Arylboronic acid, and Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere Reactants->Inert_Atmosphere Catalyst Add Palladium Catalyst Inert_Atmosphere->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product Final Biaryl Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation

The carboxylic acid group of 2-bromo-5-fluoro-3-methylbenzoic acid can be readily converted to amides, which are fundamental linkages in a vast number of pharmaceuticals.[7] The synthesis of amides from this sterically hindered and electronically modified benzoic acid may require robust coupling reagents.

Protocol: General Procedure for Amide Bond Formation

This protocol provides a starting point for the synthesis of amide derivatives.

Materials:

  • 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

  • Standard glassware

Procedure:

  • Dissolve 2-bromo-5-fluoro-3-methylbenzoic acid in the anhydrous solvent in a round-bottom flask.

  • Add the coupling agent and the base to the solution and stir for a few minutes at room temperature to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature or gently heat if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_amide Amide Bond Formation Workflow Start Start Acid_Activation Activate 2-Bromo-5-fluoro-3-methylbenzoic acid with Coupling Agent and Base Start->Acid_Activation Amine_Addition Add Amine Acid_Activation->Amine_Addition Reaction Stir at Room Temperature or Heat Amine_Addition->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography or Recrystallization Workup->Purify Product Final Amide Product Purify->Product

Caption: A generalized workflow for amide bond formation.

Conclusion

2-Bromo-5-fluoro-3-methylbenzoic acid is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups allows for the strategic construction of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving high yields and purity.

References

  • 2-bromo-5-fluoro-3-methylbenzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 21, 2026, from [Link]

  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents. (n.d.).
  • 5-Bromo-3-fluoro-2-methylbenzoic acid - MySkinRecipes. (n.d.). Retrieved March 21, 2026, from [Link]

  • CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride - Google Patents. (n.d.).
  • (12) United States Patent - Googleapis.com. (2016, June 10). Retrieved March 21, 2026, from [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved March 21, 2026, from [Link]

  • The Role of 2-Bromo-3-methylbenzoic Acid in Modern Organic Synthesis. (n.d.). Retrieved March 21, 2026, from [Link]

  • RESEARCH ARTICLE - RSC Medicinal Chemistry. (2025, January 3). Retrieved March 21, 2026, from [Link]

  • 2-Amino-3-bromo-5-methylbenzoic acid - J&K Scientific. (2021, November 29). Retrieved March 21, 2026, from [Link]

  • (12) United States Patent - Googleapis.com. (2023, May 23). Retrieved March 21, 2026, from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved March 21, 2026, from [Link]

  • 5-bromo-3-fluoro-2-methylbenzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 21, 2026, from [Link]

  • Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed. (2021, April 15). Retrieved March 21, 2026, from [Link]

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC - NIH. (n.d.). Retrieved March 21, 2026, from [Link]

  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction - ChemRxiv. (n.d.). Retrieved March 21, 2026, from [Link]

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents. (n.d.).

Sources

Method

The Strategic Utility of 2-Bromo-5-fluoro-3-methylbenzoic Acid in Advanced Materials Synthesis: Application Notes and Protocols

Introduction: A Versatile Building Block for Functional Materials 2-Bromo-5-fluoro-3-methylbenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the design and synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Functional Materials

2-Bromo-5-fluoro-3-methylbenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the design and synthesis of advanced organic materials. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, a methyl group, and a carboxylic acid moiety, offers synthetic chemists a versatile platform for creating complex molecular architectures. While not typically a final, functional material in itself, its true value in materials science lies in its role as a key intermediate for the synthesis of organic semiconductors, high-performance polymers, and materials for organic light-emitting diodes (OLEDs).[1][2]

The presence of the bromo and fluoro groups makes this molecule particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] These reactions are foundational in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems that are essential for charge transport and light emission in organic electronic devices.[3] The carboxylic acid group provides a handle for further derivatization, such as esterification or amidation, allowing for the fine-tuning of solubility, processability, and electronic properties of the final material.[2]

This guide provides detailed application notes and protocols for utilizing 2-Bromo-5-fluoro-3-methylbenzoic acid as a precursor in the synthesis of functional materials, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 2-Bromo-5-fluoro-3-methylbenzoic acid is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1319196-92-3[4]
Molecular Formula C₈H₆BrFO₂[5]
Molecular Weight 233.03 g/mol [2]
Appearance Typically a solid[6]
Storage Room temperature, in a dry, well-ventilated area[2]

Safety and Handling: As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 2-Bromo-5-fluoro-3-methylbenzoic acid. All manipulations should be performed in a well-ventilated fume hood.

Application I: Synthesis of Bi-aryl Precursors for OLED Host Materials via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] In the context of materials science, this reaction is frequently employed to synthesize the bi-aryl and oligo-aryl structures that form the backbone of many OLED host and emitter materials. 2-Bromo-5-fluoro-3-methylbenzoic acid is an excellent substrate for these reactions due to the reactivity of the C-Br bond.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-3-methylbenzoic acid with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product acid 2-Bromo-5-fluoro-3-methylbenzoic acid product Bi-aryl Product acid->product + Ar-B(OH)2 boronic Arylboronic Acid (Ar-B(OH)2) catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3) solvent Solvent (e.g., Toluene/H2O)

A general workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 - 3.0 eq.)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-5-fluoro-3-methylbenzoic acid, the arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) at least three times to remove oxygen.

  • Solvent and Base Addition: Add the degassed solvent system, followed by an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure a high yield.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.

Application II: Synthesis of Arylalkyne Precursors via Sonogashira Coupling

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable in materials science for synthesizing rigid, linear, and conjugated molecules, which are desirable for applications in molecular wires, organic semiconductors, and nonlinear optics.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 2-Bromo-5-fluoro-3-methylbenzoic acid with a terminal alkyne.

Reaction Workflow:

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 2-Bromo-5-fluoro-3-methylbenzoic acid, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, and base in a Schlenk flask. inert Establish inert atmosphere (N2 or Ar). reactants->inert solvent Add degassed solvent (e.g., THF/Et3N). inert->solvent heat Heat and stir the reaction mixture. Monitor by TLC or LC-MS. solvent->heat quench Cool and quench the reaction. heat->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify

A typical workflow for Sonogashira coupling.

Materials:

  • 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 eq.)

  • Terminal alkyne (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

  • Base (e.g., Triethylamine, Et₃N, or Diisopropylamine, i-Pr₂NH)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 2-Bromo-5-fluoro-3-methylbenzoic acid, the palladium catalyst, and the copper(I) co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent, Base, and Alkyne Addition: Add the anhydrous solvent, the base, and then the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Trustworthiness of the Protocol:

The Sonogashira coupling is a well-established and reliable reaction. The use of a copper(I) co-catalyst is a key feature that facilitates the reaction at milder conditions. The amine base serves a dual purpose: it acts as a solvent and also deprotonates the terminal alkyne.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group on the 2-Bromo-5-fluoro-3-methylbenzoic acid scaffold can be readily converted into other functional groups, such as esters or amides, either before or after the cross-coupling reaction. This derivatization is crucial for tuning the properties of the final material. For instance, esterification with long alkyl chains can improve the solubility and processability of a polymer.

Protocol 3: Fischer Esterification

This protocol describes a simple and common method for converting the carboxylic acid to its methyl ester.

Procedure:

  • Dissolve 2-Bromo-5-fluoro-3-methylbenzoic acid in an excess of methanol.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Neutralize the remaining acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent and purify as needed.

Characterization of Synthesized Materials

Following the synthesis and purification of new materials derived from 2-Bromo-5-fluoro-3-methylbenzoic acid, a comprehensive characterization is essential to confirm their structure and evaluate their properties.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity of the synthesized compounds.
Mass Spectrometry (MS) To determine the molecular weight of the products.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.
UV-Visible Spectroscopy and Photoluminescence Spectroscopy To investigate the optical properties of the materials, such as their absorption and emission spectra.
Cyclic Voltammetry (CV) To determine the electrochemical properties, including the HOMO and LUMO energy levels, which are crucial for applications in organic electronics.

Conclusion

2-Bromo-5-fluoro-3-methylbenzoic acid is a valuable and versatile building block for the synthesis of a wide range of functional organic materials. Its strategic placement of reactive sites allows for the construction of complex molecular architectures through well-established synthetic methodologies like Suzuki and Sonogashira cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers in materials science to effectively utilize this compound in the development of next-generation organic electronic and polymeric materials.

References

  • NextSDS. (n.d.). 2-bromo-5-fluoro-3-methylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 1427382-02-2 5-bromo-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PMC. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • Fraunhofer IAP. (n.d.). OLED-Materials. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-2-fluoro-3-methylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • SciSpace. (2020). Advanced functional polymer materials. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • Airiti Library. (2014). Designs, Syntheses, Characterizations and Device Applications of 2nd and 3rd Generation OLED Materials. Retrieved from [Link]

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Application

synthesis of derivatives from 2-Bromo-5-fluoro-3-methylbenzoic acid for drug discovery

Application Note: Divergent Synthesis of Biaryl Amides from 2-Bromo-5-fluoro-3-methylbenzoic Acid for GPCR and Kinase Targeting Executive Summary The functionalization of highly substituted aromatic building blocks is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Biaryl Amides from 2-Bromo-5-fluoro-3-methylbenzoic Acid for GPCR and Kinase Targeting

Executive Summary

The functionalization of highly substituted aromatic building blocks is a cornerstone of modern drug discovery. 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3)[1] is a highly versatile, commercially available scaffold frequently utilized in the design of biologically active molecules, including orexin receptor antagonists[2]. This scaffold presents three distinct functional handles:

  • Carboxylic Acid: Primed for amide bond formation, a ubiquitous linkage in pharmaceuticals.

  • Bromine (C2): Positioned for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct biaryl frameworks.

  • Fluorine (C5): Strategically placed to modulate lipophilicity (logP) and block metabolic oxidation (e.g., by CYP450 enzymes).

However, functionalizing this scaffold presents significant synthetic challenges. The carboxylic acid is sterically hindered by the adjacent bromine, while the C-Br bond is flanked by both the carboxylic acid/amide and the C3-methyl group, creating a highly congested di-ortho-substituted environment. This guide details the mechanistic rationale and optimized protocols for overcoming these steric barriers.

Mechanistic Causality & Rationale

Overcoming Steric Hindrance in Amide Bond Formation

Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly with 2-bromo-5-fluoro-3-methylbenzoic acid due to the steric bulk shielding the carbonyl carbon. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice.

The Causality: The superior reactivity of HATU stems from the formation of a highly reactive OAt-active ester. More importantly, the nitrogen atom in the fused pyridine ring of the HOAt leaving group provides anchimeric assistance. It coordinates the incoming amine via a hydrogen-bonded 7-membered cyclic transition state, effectively guiding the nucleophile through the steric bulk to attack the carbonyl carbon[3]. A non-nucleophilic base like DIPEA is critical to prevent unwanted guanylation side-reactions associated with HATU[4].

Navigating Di-Ortho Substitution in Suzuki-Miyaura Couplings

Once the amide is formed, the subsequent Suzuki-Miyaura cross-coupling at the C2-bromine faces severe steric impedance.

The Causality: In the palladium catalytic cycle, the oxidative addition of the sterically congested C-Br bond to the Pd(0) species is the rate-limiting step. Conversely, the reductive elimination step is actually accelerated by steric bulk[5]. To facilitate the difficult oxidative addition, standard catalysts like Pd(PPh₃)₄ are insufficient. Success requires highly electron-rich and bulky ligands—such as Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr. These ligands increase the electron density on the palladium center (promoting oxidative addition) while their steric bulk prevents the formation of inactive, multi-ligated Pd species[6][7].

Experimental Workflows & Logical Relationships

Workflow Scaffold 2-Bromo-5-fluoro- 3-methylbenzoic acid (Starting Material) Amide Hindered Amide Intermediate (OAt-Ester Pathway) Scaffold->Amide HATU, DIPEA Amidation Biaryl Biaryl Target (e.g., GPCR Ligand) Amide->Biaryl Pd-Catalyst, Ar-B(OH)2 Suzuki Coupling Metabolite Metabolically Stable Fluorinated Core Biaryl->Metabolite In Vivo Evaluation

Divergent synthetic workflow from 2-Bromo-5-fluoro-3-methylbenzoic acid to biaryl targets.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Hindered Ar-Br PdII Pd(II) Aryl Bromide Complex OxAdd->PdII Requires e- rich Ligand TransMet Transmetalation with Ar-B(OH)2 PdII->TransMet Base PdII_Biaryl Pd(II) Diaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Sterically Accelerated) PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Product

Mechanistic Suzuki-Miyaura catalytic cycle emphasizing steric effects on oxidative addition.

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling of the sterically hindered 2-bromo-5-fluoro-3-methylbenzamide intermediate with a model arylboronic acid.

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O90< 10Sluggish oxidative addition; protodeboronation of Ar-B(OH)₂.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃DMF/H₂O9035Moderate conversion; incomplete consumption of starting material.
3Pd₂(dba)₃ / XPhos (4 mol%)K₃PO₄Toluene/H₂O10082Bulky biaryl phosphine enables efficient oxidative addition.
4Pd-PEPPSI-IPr (2 mol%)KOtBuDioxane8095 NHC ligand provides optimal σ-donation and steric flexibility[6].

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amidation of 2-Bromo-5-fluoro-3-methylbenzoic Acid

This protocol utilizes HATU to overcome the steric hindrance surrounding the carboxylic acid.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Activation: Dissolve 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 equiv., 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv., 3.0 mmol).

  • Active Ester Formation: Add HATU (1.2 equiv., 1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes to ensure complete formation of the OAt-active ester. Note: The solution may turn a distinct yellow/orange color.

  • Coupling: Add the desired amine (1.1 equiv., 1.1 mmol) dropwise (if liquid) or as a solution in 1 mL DMF (if solid). Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers sequentially with 1M HCl (10 mL), water (3 x 15 mL), and brine (15 mL). Crucial Step: Multiple water washes are required to remove the DMF and the tetramethylurea byproduct generated by HATU. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of the Hindered Bromo-Amide

This protocol utilizes a robust NHC-Palladium complex to force the oxidative addition into the congested C-Br bond.

  • Reagent Assembly: To an oven-dried Schlenk tube, add the bromo-amide intermediate from Protocol A (1.0 equiv., 0.5 mmol), the desired arylboronic acid (1.5 equiv., 0.75 mmol), KOtBu (2.0 equiv., 1.0 mmol), and Pd-PEPPSI-IPr catalyst (0.02 equiv., 2 mol%).

  • Degassing: Seal the tube with a septum and subject the vessel to three cycles of vacuum/Argon backfill.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (2.5 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 80 °C for 16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude biaryl product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the final functionalized derivative.

References

  • Actelion Pharmaceuticals Ltd. (2014). WO 2014/057435 A1: Novel[ortho bi-(hetero-)aryl]-[2-(meta bi-(hetero-)aryl)-pyrrolidin-1-yl]-methanone derivatives and their use as orexin receptor antagonists.
  • Wikipedia Contributors. HATU - Reaction Mechanism and Anchimeric Assistance. Wikipedia, The Free Encyclopedia. [Link]

  • N. A. T. B. et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central (PMC).[Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, ACS Publications.[Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, MDPI.[Link]

  • Meng, G., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed, NIH.[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2-Bromo-5-fluoro-3-methylbenzoic Acid via Regioselective Halogen-Metal Exchange

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the synthesis of 2-bromo-5-fluoro-3-methylbenzoic acid, transiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the synthesis of 2-bromo-5-fluoro-3-methylbenzoic acid, transitioning from discovery-scale stoichiometry to a scalable reactor workflow.

Strategic Overview & Mechanistic Rationale

The synthesis of 2-bromo-5-fluoro-3-methylbenzoic acid from 2,3-dibromo-5-fluorotoluene relies on a highly regioselective halogen-metal exchange followed by electrophilic trapping with carbon dioxide[1].

Causality of Regioselectivity: The starting material, 2,3-dibromo-5-fluorotoluene, possesses two potential sites for Grignard exchange. The bromine atom at the C2 position is sterically hindered, sandwiched between the C1 methyl group and the C3 bromine. Conversely, the C3 bromine is significantly more sterically accessible. When treated with isopropylmagnesium chloride (iPrMgCl), the exchange occurs preferentially at the C3 position. This regioselectivity is driven by steric relief and the thermodynamic stability of the resulting arylmagnesium intermediate.

Causality of the Temperature Profile: Controlling the thermodynamics of this reaction is the most critical parameter for scale-up. The reaction is initiated at -30°C. Because the halogen-metal exchange is exothermic and requires an initial activation energy, the system is allowed to warm slightly to -12°C during the continuous addition of the Grignard reagent[1]. However, maintaining the reaction at -12°C for an extended period would invite deleterious side reactions, such as proton abstraction from the solvent or benzyne formation. Therefore, the protocol mandates rapidly cooling the system back down to -40°C to stabilize the arylmagnesium chloride species prior to carboxylation[1].

Self-Validating Process Controls (Trustworthiness)

To ensure this protocol functions as a self-validating system, two critical In-Process Controls (IPCs) are integrated into the workflow. These checkpoints prevent downstream failures and guarantee product integrity.

  • IPC 1 (Exchange Validation): Before introducing the electrophile (CO₂), an aliquot of the reaction mixture is quenched with water and analyzed via GC-MS. A successful exchange will yield 2-bromo-5-fluorotoluene (the des-bromo derivative) in the chromatogram. The absence of the starting mass (2,3-dibromo-5-fluorotoluene) validates that the exchange is complete, preventing the formation of unreacted starting material impurities in the final product.

  • IPC 2 (Protonation Validation): During the acidic workup, the aqueous phase must be verified to be pH < 2. Because the product is a benzoic acid derivative, insufficient acidification will leave the product partitioned in the aqueous layer as a water-soluble carboxylate salt, severely impacting the isolated yield.

Quantitative Scale-Up Metrics

The following table translates the foundational laboratory-scale stoichiometry[1] into a projected 100-gram scale-up model. Note that for scale-up, the solvent volume is reduced from ~32 volumes to a more volumetrically efficient 15 volumes to improve reactor throughput, provided the cooling jacket can manage the exotherm.

Reagent / MaterialMW ( g/mol )EquivalentsLab Scale[1]Scale-Up ProjectionFunctional Role
2,3-Dibromo-5-fluorotoluene 267.911.001.0 g (3.73 mmol)100 g (373 mmol)Starting Material
iPrMgCl (2.0M in THF) 102.851.342.5 mL (5.0 mmol)250 mL (500 mmol)Exchange Reagent
Tetrahydrofuran (THF) 72.11-32 mL1.5 L (15 vol)Anhydrous Solvent
Carbon Dioxide (CO₂) 44.01ExcessExcessExcessElectrophile
Hydrochloric Acid (1.0 M) 36.46Excess~10 mL~1.0 LQuench / Protonation

Step-by-Step Experimental Protocol

Phase 1: Arylmagnesium Intermediate Generation
  • Reactor Preparation: Purge a jacketed glass reactor with dry nitrogen or argon to ensure a strictly moisture-free environment.

  • Substrate Loading: Charge the reactor with anhydrous THF (1.5 L) and 2,3-dibromo-5-fluorotoluene (100 g). Initiate overhead stirring.

  • Cryogenic Cooling: Cool the solution to an internal temperature of -30°C using a cryogenic chiller[1].

  • Reagent Dosing: Begin the dropwise addition of isopropylmagnesium chloride (2.0 M in THF, 250 mL) via a dosing pump.

  • Thermal Management (Critical): Control the addition rate such that the exothermic reaction allows the internal temperature to rise to, but strictly not exceed, -12°C[1].

  • Intermediate Stabilization: Once the addition is complete, immediately adjust the cooling jacket to bring the internal temperature down to -40°C[1]. Stir the mixture at -40°C for 45 minutes[1].

  • Execute IPC 1: Withdraw a 0.5 mL aliquot, quench in 1 mL of water, extract with EtOAc, and analyze the organic layer via GC-MS to confirm >95% conversion to the Grignard intermediate.

Phase 2: Electrophilic Trapping (Carboxylation)
  • Electrophile Introduction: While maintaining the internal temperature at -40°C, introduce anhydrous carbon dioxide. For scale-up, this is best achieved by bubbling dry CO₂ gas directly into the solution via a subsurface sparging tube.

  • Reaction Maturation: Allow the reaction mixture to stir and gradually warm to room temperature over 1 to 2 hours as the carboxylation proceeds to completion.

Phase 3: Workup and Isolation
  • Acidic Quench: Quench the reaction by slowly adding 1.0 M Hydrochloric Acid (HCl) to the reactor.

  • Execute IPC 2: Test the aqueous phase to ensure it has reached a pH < 2. Add additional HCl if necessary.

  • Phase Separation: Allow the layers to settle and separate the phases. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (500 mL) to remove residual aqueous impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid via recrystallization (e.g., from heptane/ethyl acetate) to yield pure 2-bromo-5-fluoro-3-methylbenzoic acid.

Process Workflow Diagram

SynthesisWorkflow SM 2,3-Dibromo-5-fluorotoluene (Starting Material) Cooling Cryogenic Cooling (Dry THF, -30°C) SM->Cooling Exchange Halogen-Metal Exchange Add iPrMgCl (1.34 eq) Temp profile: -30°C → -12°C → -40°C Cooling->Exchange IPC1 IPC 1: GC-MS Conversion Check (H2O Quench) Exchange->IPC1 Validate Exchange Carboxylation Electrophilic Trapping (Anhydrous CO2) Exchange->Carboxylation After 45 min Quench Acidic Quench (1M HCl to pH < 2) Carboxylation->Quench Extraction Phase Separation & Extraction (EtOAc / Brine) Quench->Extraction Product 2-Bromo-5-fluoro-3-methylbenzoic acid (Isolated Product) Extraction->Product

Figure 1: Workflow and IPC checkpoints for 2-Bromo-5-fluoro-3-methylbenzoic acid synthesis.

References

  • Title: WO 2014/057435 A1 - Novel [ortho bi-(hetero-)aryl]-[2-(meta bi-(hetero-)aryl)

Sources

Application

Application Note: Novel Synthetic Routes and Workflows Utilizing 2-Bromo-5-fluoro-3-methylbenzoic Acid

Prepared by: Senior Application Scientist, Synthetic & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Strategic Utility In modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Utility

In modern drug discovery, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3) is a poly-substituted benzene derivative that has gained significant traction, most notably in the synthesis of potent orexin receptor antagonists developed for the treatment of insomnia and sundown syndrome [1].

The strategic value of this molecule lies in its orthogonal reactivity profile. The presence of a carboxylic acid, an aryl bromide, a benzylic methyl group, and a meta-fluoro substituent allows for highly divergent synthetic pathways. However, the dense substitution pattern—specifically the steric hindrance around the C1-carboxylic acid and C2-bromine—presents unique synthetic challenges. This application note details field-proven, self-validating protocols designed to overcome these steric barriers, ensuring high-fidelity transformations in medicinal chemistry workflows.

Physicochemical & Structural Profile
PropertyValue / DescriptionStrategic Implication
CAS Number 1319196-92-3Unique identifier for procurement and IP tracking.
Molecular Formula C₈H₆BrFO₂High atom economy for fragment-based drug design.
Molecular Weight 233.03 g/mol Ideal low-MW precursor for lead optimization.
C1 - Carboxylic Acid Ortho-hinderedRequires highly active coupling reagents (e.g., HATU) for amidation.
C2 - Aryl Bromide Sterically congestedNecessitates robust Pd-catalysts/ligands for cross-coupling.
C3 - Methyl Group Benzylic positionSusceptible to radical-directed bromination/oxidation.
C5 - Fluorine Electron-withdrawingModulates pKa; acts as a metabolic bioisostere.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 2-Bromo-5-fluoro-3-methylbenzoic acid. Each route exploits a specific functional group while leaving the others intact, demonstrating the molecule's versatility as a central scaffold.

SyntheticRoutes SM 2-Bromo-5-fluoro- 3-methylbenzoic acid Amide Amidation (HATU, DIPEA) SM->Amide R-NH2 Suzuki Suzuki Coupling (Pd-Catalysis) SM->Suzuki Ar-B(OH)2 BenzBrom Benzylic Bromination (NBS, AIBN) SM->BenzBrom Radical Init. Prod1 Functionalized Benzamides Amide->Prod1 Prod2 2-Aryl-5-fluoro- 3-methylbenzoic acids Suzuki->Prod2 Prod3 3-(Bromomethyl) Intermediates BenzBrom->Prod3

Fig 1: Divergent synthetic pathways utilizing 2-Bromo-5-fluoro-3-methylbenzoic acid.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on understanding the causality behind the reagent selection. The steric bulk of this specific scaffold dictates the departure from standard, milder conditions.

Protocol A: Sterically Demanding Amidation

Objective: Formation of an amide bond at the hindered C1 position. Causality & Rationale: Standard coupling reagents like EDC/HOBt often fail or proceed sluggishly due to the combined steric shielding from the ortho-bromine and ortho-methyl groups. HATU is deployed here because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates aminolysis even in congested environments. DIPEA is selected as the base because its bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).

  • Pre-activation Window: Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will transition to a distinct yellow color, confirming the formation of the active ester.

  • Aminolysis: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via LC-MS. The disappearance of the active ester mass peak indicates completion.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation at the C2 aryl bromide position. Causality & Rationale: The C2 bromine is flanked by a carboxylic acid (which can coordinate palladium and alter its reactivity) and a methyl group. To force oxidative addition into this hindered C–Br bond, a robust bidentate ligand system is required. Pd(dppf)Cl₂ is utilized because the large bite angle of the dppf ligand accelerates reductive elimination, preventing competitive debromination. Degassing is mandatory to prevent the oxidation of the active Pd(0) species.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 equiv, 1.0 mmol), the target arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Failure to remove dissolved oxygen will result in catalyst poisoning and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and wash with Diethyl Ether (15 mL) to remove non-polar organic impurities (the product remains in the aqueous layer as a potassium salt).

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~2. The cross-coupled product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol C: Directed Benzylic Bromination

Objective: Functionalization of the C3 methyl group via radical substitution. Causality & Rationale: Electrophilic aromatic substitution is disfavored due to the electron-withdrawing nature of the fluorine and bromine atoms. However, the C3 methyl group is the only benzylic position, making it highly susceptible to radical hydrogen abstraction. NBS provides a low, steady concentration of Br₂, while AIBN initiates the radical chain reaction upon thermal decomposition.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 equiv, 1.0 mmol) in Trifluorotoluene (10 mL) — chosen as a greener, high-boiling alternative to CCl₄ that stabilizes radical intermediates.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv, 1.1 mmol) and AIBN (0.1 equiv, 10 mol%).

  • Reflux: Heat the mixture to 85 °C under a reflux condenser for 8 hours. Self-Validation: As the reaction proceeds, the dense NBS solid at the bottom of the flask will be replaced by succinimide, which floats to the surface.

  • Workup: Cool the reaction to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude 3-(bromomethyl) intermediate is highly reactive and should be used immediately in subsequent nucleophilic substitution steps or stored at -20 °C under Argon.

Quantitative Data & Reaction Metrics Summary

To assist in workflow planning, the following table summarizes the anticipated quantitative metrics for the three protocols based on optimized laboratory conditions.

Reaction PathwayCatalyst / ReagentTemp (°C)Avg. Time (h)Expected Yield (%)ScalabilityKey Challenge
Amidation HATU / DIPEA254 - 685 - 92High (up to 50g)Epimerization (if chiral amines used)
Suzuki Coupling Pd(dppf)Cl₂ / K₂CO₃9012 - 1670 - 80ModerateProtodeboronation of boronic acid
Benzylic Bromination NBS / AIBN85865 - 75ModerateOver-bromination (dibromomethyl)

References

  • Actelion Pharmaceuticals Ltd. (2014). Orexin receptor antagonists which are [ortho bi (hetero )aryl]-[2-(meta bi (hetero )aryl)-pyrrolidin-1-yl]-methanone derivatives (Patent No. WO2014057435A1). World Intellectual Property Organization.
  • ChemBK Chemical Database. 2-Bromo-5-fluoro-3-methylbenzoic acid - Physicochemical Properties and Safety Data. Retrieved from:[Link]

Method

2-Bromo-5-fluoro-3-methylbenzoic acid as a precursor for bioactive compounds

An In-depth Guide to the Strategic Use of 2-Bromo-5-fluoro-3-methylbenzoic Acid in the Synthesis of Bioactive Compounds Introduction: The Strategic Importance of a Multifunctional Scaffolding In the landscape of modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Strategic Use of 2-Bromo-5-fluoro-3-methylbenzoic Acid in the Synthesis of Bioactive Compounds

Introduction: The Strategic Importance of a Multifunctional Scaffolding

In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic accessibility and novelty of a drug discovery campaign. 2-Bromo-5-fluoro-3-methylbenzoic acid has emerged as a highly valuable and versatile building block for the synthesis of complex bioactive molecules.[1][2] Its utility stems from a strategically arranged trifecta of functional groups:

  • An Aryl Bromide: This serves as a versatile synthetic "handle" for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen-based substituents.[3][4]

  • A Fluorine Substituent: The incorporation of fluorine is a well-established strategy in drug design to enhance crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity by altering the electronic nature of the molecule.[4][5]

  • A Carboxylic Acid: This group provides a convenient point for derivatization, allowing for the formation of amides, esters, and other functionalities essential for building complex molecular architectures and modulating physicochemical properties.[3]

This guide provides detailed application notes and robust protocols for leveraging 2-Bromo-5-fluoro-3-methylbenzoic acid as a precursor in drug discovery, with a focus on the synthesis of scaffolds relevant to kinase inhibition and other targeted therapies.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 1319196-92-3[6]
Molecular Formula C₈H₆BrFO₂[7]
Molecular Weight 233.03 g/mol [3]
Appearance Typically an off-white to white solid
Storage Store at room temperature in a dry, well-ventilated area[3]

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The bromine atom on the aromatic ring is the primary site for strategic elaboration. Palladium-catalyzed cross-coupling reactions are the cornerstone methodologies for this purpose, offering reliable and modular approaches to bond formation.[4][8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl linkages, which are prevalent motifs in many classes of pharmaceuticals, including kinase inhibitors.[9][10] This reaction couples the aryl bromide with a boronic acid or ester.

Causality Behind the Protocol: The choice of a palladium catalyst, a suitable base, and a solvent system is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ are effective for a broad range of substrates. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system, such as dioxane and water, facilitates the dissolution of both organic and inorganic reagents.[8][9]

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification start 2-Bromo-5-fluoro-3- methylbenzoic Acid Derivative setup Combine Reagents Under Inert Gas start->setup boronic Aryl/Heteroaryl Boronic Acid boronic->setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->setup base Base (e.g., K₂CO₃) base->setup solvent Solvent (Dioxane/H₂O) solvent->setup heat Heat Reaction (e.g., 90-100 °C) setup->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Dilute (Ethyl Acetate) monitor->quench wash Aqueous Wash (Water, Brine) quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Biaryl Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add the 2-Bromo-5-fluoro-3-methylbenzoic acid derivative (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[9]

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[9]

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the final biaryl product.[9]

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of a C-N bond is fundamental to the synthesis of a vast number of bioactive molecules. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide variety of amines.[8][11]

Causality Behind the Protocol: This reaction's success hinges on the selection of an appropriate palladium precursor and a specialized phosphine ligand. The ligand (e.g., Xantphos, XPhos) stabilizes the palladium catalyst, prevents beta-hydride elimination, and facilitates the crucial reductive elimination step that forms the C-N bond.[8][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex Ar-Pd(II)-(X)L₂ ox_add->pd2_complex lig_exch Amine Coordination / Deprotonation pd2_complex->lig_exch + HNR₂ - HX (via Base) pd2_amido Ar-Pd(II)-(NR₂)L₂ lig_exch->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim Product: Ar-NR₂ red_elim->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a continuous flow of inert gas, add the 2-Bromo-5-fluoro-3-methylbenzoic acid derivative (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 1.5-3 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 eq) to a dry reaction vessel.[8]

  • Reagent Addition: Add the desired amine (1.1-1.3 eq).

  • Solvent Addition: Add an anhydrous solvent, such as toluene or 1,4-dioxane.

  • Heating and Monitoring: Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.[8]

  • Workup: After the reaction is complete, cool the vessel to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[8]

Application Pathway: Synthesis of a Bioactive Kinase Inhibitor Scaffold

To illustrate the practical application of these protocols, we outline a synthetic strategy toward a core scaffold common in kinase inhibitors, where a central aromatic ring is functionalized with both an amide and a heteroaryl group.[10] Kinase inhibitors often function by competing with ATP at the enzyme's active site, and pyrimidine-based structures are excellent mimics of the adenine core of ATP.[10]

Kinase_Inhibitor_Synthesis start 2-Bromo-5-fluoro- 3-methylbenzoic acid step1 Amide Coupling (e.g., HATU, DIPEA) start->step1 intermediate Amide Intermediate step1->intermediate step2 Suzuki Coupling (Protocol 1) intermediate->step2 product Kinase Inhibitor Scaffold step2->product amine Amine (R-NH₂) amine->step1 boronic Heteroaryl Boronic Acid boronic->step2

Caption: A modular two-step synthetic workflow to a kinase inhibitor scaffold.

Step 1: Amide Bond Formation

The carboxylic acid is first converted to an amide. This is a robust and high-yielding transformation.

  • Procedure: Dissolve 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography to yield the amide intermediate.

Step 2: Suzuki-Miyaura Coupling

Using the amide intermediate from Step 1 as the starting material, introduce a key (hetero)aryl group using the detailed Suzuki-Miyaura protocol described previously. This step allows for the exploration of structure-activity relationships by varying the boronic acid coupling partner.

Biological Context: Kinase Signaling Inhibition

Many cancers are driven by overactive kinase signaling pathways that promote uncontrolled cell growth and proliferation. The scaffolds synthesized from 2-Bromo-5-fluoro-3-methylbenzoic acid are designed to interfere with these pathways.

Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk tf Transcription Factors erk->tf nucleus Cell Proliferation & Survival tf->nucleus inhibitor Synthesized Inhibitor inhibitor->raf

Caption: Simplified kinase signaling pathway (e.g., MAPK) and point of inhibition.

The synthesized compounds can act as competitive inhibitors, binding to the ATP pocket of a kinase (e.g., RAF) and preventing the phosphorylation cascade required for signal transduction. This ultimately blocks downstream signals that lead to cell proliferation and survival, providing a therapeutic effect in diseases like cancer.[10][13]

Conclusion

2-Bromo-5-fluoro-3-methylbenzoic acid is a powerful and strategically designed precursor for the synthesis of diverse and complex bioactive compounds. Its functional group arrangement allows for modular and efficient synthetic routes using robust and well-established methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By providing reliable protocols and a clear rationale for their application, this guide serves as a foundational resource for researchers aiming to accelerate the discovery and development of next-generation targeted therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
  • MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • RSC Medicinal Chemistry. (n.d.).
  • Benchchem. (n.d.). Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyrimidine.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methylbenzoic acid.
  • NextSDS. (n.d.). 2-bromo-5-fluoro-3-methylbenzoic acid — Chemical Substance Information.
  • Benchchem. (n.d.). 2-Bromo-4'-fluoro-3'-methylbenzophenone as a building block in organic synthesis.
  • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.
  • IOCB Prague. (2023, September 26). Novel inhibitors of protein kinase 2 and 3.
  • CymitQuimica. (n.d.). 5-BROMO-3-FLUORO-2-METHYLBENZOIC ACID.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC.
  • Henry, K. J., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5.
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (n.d.). Oriental Journal of Chemistry.
  • BLD Pharm. (n.d.). 1003709-54-3|2-Bromo-5-fluoro-4-methylbenzoic acid.
  • Fluorochem. (n.d.). Chemical Building Blocks for Drug Discovery & Synthesis.
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23).
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. (n.d.).
  • Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI.
  • BLD Pharm. (n.d.). 72518-16-2|3-Bromo-2-fluoro-5-methylbenzoic acid.
  • Kawai, M., et al. (2007). Flavonoids and related compounds as anti-allergic substances.

Sources

Application

Application Note: Exploiting 2-Bromo-5-fluoro-3-methylbenzoic Acid in Agrochemical Active Ingredient Discovery

Introduction & Strategic Rationale The integration of fluorine into agrochemicals represents a cornerstone of modern crop protection, with approximately 50% of newly commercialized agrochemicals containing fluorinated mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The integration of fluorine into agrochemicals represents a cornerstone of modern crop protection, with approximately 50% of newly commercialized agrochemicals containing fluorinated motifs[1]. Fluorine imparts critical physicochemical enhancements, including increased metabolic stability, optimal lipophilicity, and improved transmembrane bioavailability[2]. Within this landscape, halogenated benzamides have emerged as a privileged class of compounds, demonstrating potent efficacy as fungicides, insecticides, and nematicides[3].

This application note details the utility of 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3) as a highly versatile, multi-functional building block for the synthesis of novel agrochemical libraries. By leveraging its unique substitution pattern, researchers can rapidly access complex, biologically active scaffolds[4].

Structural Causality in Agrochemical Design

The strategic placement of functional groups on this benzoic acid derivative dictates its value in structure-activity relationship (SAR) studies:

  • 5-Fluoro Substituent: Enhances lipophilicity, facilitating the penetration of the active ingredient through insect cuticles or fungal cell membranes[2]. Furthermore, it blocks cytochrome P450-mediated oxidative degradation at the aromatic ring, significantly extending the compound's biological half-life[5].

  • 2-Bromo Substituent: Acts as a programmable synthetic handle. While halogens can directly contribute to target binding, the ortho-bromine is primarily utilized for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct biaryl systems characteristic of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3][4].

  • 3-Methyl Group: Introduces precise steric bulk. In the synthesis of benzamides, this steric hindrance restricts the rotation of the amide bond, locking the molecule into a bioactive conformation necessary for high-affinity binding to target receptors.

  • Carboxylic Acid: The primary reactive site for amidation, allowing for rapid diversification with various aliphatic or aryl amines to form bioactive halogenated benzamides[6].

Synthetic Workflow & Visualization

To maximize the potential of 2-Bromo-5-fluoro-3-methylbenzoic acid, a divergent synthetic strategy is employed. The workflow begins with a sterically demanding amidation, followed by late-stage C-Br functionalization to yield distinct classes of agrochemical candidates.

G SM 2-Bromo-5-fluoro- 3-methylbenzoic acid Amidation Amidation (HATU/DIPEA) + Alkyl/Aryl Amines SM->Amidation Step 1: Activation Benzamide Halogenated Benzamide Intermediate Amidation->Benzamide Amide Bond Formation CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Benzamide->CrossCoupling Step 2: C-Br Functionalization Fungicide Fungicidal AI Candidate (SDHI Inhibitor) CrossCoupling->Fungicide Aryl Addition Insecticide Insecticidal AI Candidate (Diamide Class) CrossCoupling->Insecticide Amine Addition

Divergent synthetic workflow of 2-Bromo-5-fluoro-3-methylbenzoic acid into agrochemical AIs.

Quantitative Data & Optimization

Understanding the physicochemical boundaries of the starting material ensures that downstream modifications remain within the optimal limits for agrochemical bioavailability (often guided by modified Lipinski/Tice rules for pesticides).

Table 1: Physicochemical Profile & Design Impact

PropertyValueCausality in Agrochemical Design
Molecular Formula C8H6BrFO2Provides balanced halogenation for baseline lipophilicity.
Molecular Weight 233.03 g/mol Low MW allows for downstream additions without exceeding size limits.
C-F Bond Position Meta (5-position)Blocks P450 oxidation; increases membrane permeability[5].
C-Br Bond Position Ortho (2-position)Enables late-stage biaryl formation via cross-coupling[4].

Table 2: Amidation Reaction Optimization (Self-Validating System Data) Due to the ortho-bromo and meta-methyl groups, the carboxylic acid is highly sterically hindered. Standard coupling agents fail to achieve full conversion.

Coupling ReagentBaseSolventTemp (°C)Yield (%)Mechanistic Observation
DCC/HOBtTEADCM25<20%Severe steric hindrance prevented O-acylisourea activation.
EDC/DMAPTEADMF2545%Incomplete conversion after 24h; intermediate instability.
HATU DIPEA DMF 25 >90% Rapid conversion; 7-azabenzotriazole ester overcomes sterics.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Sterically Hindered Amidation (Benzamide Formation)

Objective: Synthesize a halogenated benzamide intermediate from 2-Bromo-5-fluoro-3-methylbenzoic acid. Causality: HATU is selected over traditional carbodiimides because its highly reactive 7-azabenzotriazole ester intermediate efficiently overcomes the steric shielding provided by the 2-bromo and 3-methyl groups. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine without causing side reactions with the activated ester[6].

Step-by-Step Procedure:

  • Activation: Dissolve 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active ester. Stir for 15 minutes.

  • Amine Addition: Slowly add the desired amine (e.g., an aniline derivative for fungicide synthesis) (1.1 eq).

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The mass spectrum must show the disappearance of the starting material mass (m/z 231/233 [M-H]-) and the appearance of the product mass. If starting material remains, add an additional 0.2 eq of HATU.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, followed by brine, to remove residual DMF and DIPEA. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 2-bromo position to build biaryl scaffolds typical of SDHI fungicides. Causality: The presence of a free amide proton can interfere with palladium catalysis. A biphasic solvent system (1,4-Dioxane/Water) combined with a mild base (Na2CO3) and the robust Pd(dppf)Cl2 catalyst ensures efficient oxidative addition into the sterically encumbered C-Br bond while perfectly tolerating the amide functionality[3].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the halogenated benzamide intermediate from Protocol A (1.0 eq), the desired aryl boronic acid (1.5 eq), and Na2CO3 (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.

  • Heating: Heat the reaction mixture to 90°C for 4 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Perform TLC (Hexanes:Ethyl Acetate 3:1). The starting material spot (UV active, typically Rf ~0.4) should be completely consumed, replaced by a new, more polar spot (Rf ~0.2-0.3). Confirm via LC-MS for the biaryl product mass.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography to yield the final agrochemical candidate.

References

  • Hussain, et al. "Fluorinated Pesticides in Modern Pest Control: Potential and Challenges". Fluoride Research. [Link]

  • "Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments". ResearchGate. [Link]

  • "Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future". MDPI. [Link]

  • ChemicalCell. "2-Bromo-n-tert-Butyl-5-Fluorobenzamide CAS NO 941294-23-1". ChemicalCell. [Link]

  • "At the Interface of Isomorphous Behavior in a 3 × 3 Isomer Grid of Monochlorobenzamides". ACS Crystal Growth & Design.[Link]

Sources

Method

Application Note: Standard Protocol for the Purification of 2-Bromo-5-fluoro-3-methylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Advanced purification methodologies, mechanistic rationale, and analytical validation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Advanced purification methodologies, mechanistic rationale, and analytical validation.

Introduction & Scientific Context

2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3) is a highly functionalized tri-substituted benzene derivative widely utilized as a critical building block in pharmaceutical synthesis [1]. Notably, it serves as a key intermediate in the development of orexin receptor antagonists for the treatment of neurological and sleep disorders [2].

The standard synthesis of this compound typically involves a halogen-metal exchange of 2,3-dibromo-5-fluorotoluene using isopropylmagnesium chloride, followed by quenching with carbon dioxide ( CO2​ ) [2]. While effective, this Grignard-type reaction frequently yields a crude mixture containing unreacted starting materials, des-bromo side products, and structural regioisomers. Because downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) are highly sensitive to steric and electronic impurities, achieving >98% purity of the benzoic acid monomer is paramount.

This application note details a self-validating, three-tier purification strategy—acid-base extraction, thermodynamic recrystallization, and flash chromatography—designed to isolate the target compound with high fidelity.

Physicochemical Properties

Understanding the physicochemical profile of 2-Bromo-5-fluoro-3-methylbenzoic acid is essential for designing an effective purification workflow. The electron-withdrawing nature of the ortho-bromo and meta-fluoro substituents significantly increases the acidity of the carboxylic acid group compared to standard benzoic acid.

PropertyValue / Description
Chemical Name 2-Bromo-5-fluoro-3-methylbenzoic acid
CAS Number 1319196-92-3
Molecular Formula C8​H6​BrFO2​
Molecular Weight 233.03 g/mol
Predicted pKa ~2.5 – 3.0 (Highly acidic due to inductive effects)
Solubility (Organic) DMSO (10 mg/mL), Ethanol (10 mg/mL) [3]
Solubility (Aqueous) Practically insoluble at pH < 4; Highly soluble at pH > 7

Purification Strategy & Mechanistic Rationale

To establish a self-validating system, the purification workflow is divided into conditional phases based on the specific impurity profile of the crude batch.

  • Liquid-Liquid Acid-Base Extraction (Primary Clearance): Causality: Exploits the low pKa of the carboxylic acid. By treating the crude mixture with an aqueous base (1M NaOH), the target compound is selectively deprotonated to form a water-soluble sodium carboxylate salt. Neutral organic impurities (such as unreacted 2,3-dibromo-5-fluorotoluene) remain in the organic phase and are discarded. Subsequent acidification forces the target compound to precipitate.

  • Thermodynamic Recrystallization (Secondary Clearance): Causality: If the purity is between 90-98%, recrystallization is utilized. The compound exhibits good solubility in ethanol but is insoluble in water. Heating the mixture allows complete dissolution, while the slow addition of water (as an anti-solvent) followed by gradual cooling promotes the formation of a highly ordered crystal lattice, thermodynamically excluding structurally dissimilar impurities.

  • Silica Gel Flash Chromatography (Isomeric Clearance): Causality: Acid-base extraction cannot separate regioisomers (which possess identical pKa values). If regioisomers are present, chromatography is mandatory. The addition of 0.1% to 1.0% acetic acid to the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety, preventing strong interactions with the weakly acidic silanol groups on the silica gel, thereby eliminating peak tailing.

Purification Workflow Diagram

PurificationWorkflow crude Crude 2-Bromo-5-fluoro- 3-methylbenzoic acid dissolve Dissolution in 1M NaOH (Deprotonation to aqueous phase) crude->dissolve wash Wash with EtOAc (Removes neutral organics) dissolve->wash acidify Acidification with HCl (pH < 2) wash->acidify filter Vacuum Filtration & Water Wash acidify->filter decision HPLC Purity Assessment filter->decision recryst Recrystallization (EtOH / H2O) decision->recryst 90-98% Purity chroma Flash Chromatography (Hexanes/EtOAc/AcOH) decision->chroma < 90% or Isomers pure Purified Product (>99% Purity) decision->pure > 98% Purity recryst->pure chroma->pure

Fig 1. Sequential purification workflow for 2-Bromo-5-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Acid-Base Extraction

Use this protocol as the mandatory first step for all crude batches.

  • Dissolution: Suspend 10.0 g of crude 2-Bromo-5-fluoro-3-methylbenzoic acid in 100 mL of Ethyl Acetate (EtOAc) in a 500 mL separatory funnel.

  • Deprotonation: Add 100 mL of 1M aqueous NaOH. Stopper and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a sodium salt.

  • Organic Wash: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains neutral impurities). Return the aqueous layer to the separatory funnel and wash with an additional 50 mL of fresh EtOAc. Drain the aqueous layer back into the Erlenmeyer flask.

  • Acidification: Place the flask in an ice bath and stir magnetically. Slowly add 6M HCl dropwise until the pH of the solution reaches < 2 (verify with pH paper). A thick white precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 50 mL of ice-cold distilled water to remove residual NaCl and HCl.

  • Drying: Dry the solid under high vacuum at 45°C for 12 hours.

Protocol B: Thermodynamic Recrystallization

Use this protocol if HPLC purity is 90–98% and no regioisomers are detected.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of boiling Ethanol (approx. 3-5 mL per gram of solid) until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot distilled water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of boiling Ethanol until the solution becomes perfectly clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0°C) for an additional 2 hours to maximize yield.

  • Recovery: Collect the resulting crystals via vacuum filtration, wash with a minimal volume of ice-cold 1:1 EtOH/Water, and dry under vacuum.

Protocol C: Silica Gel Flash Chromatography

Use this protocol if regioisomers are present or purity is < 90%.

  • Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method in Hexanes.

  • Mobile Phase Preparation: Prepare a solvent system of Hexanes : Ethyl Acetate (80:20 v/v). Crucial Step: Add 0.5% v/v Glacial Acetic Acid to the mobile phase. Failure to add the acidic modifier will result in severe streaking of the compound across the column.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and carefully load it onto the top of the silica bed.

  • Elution: Elute the column using the prepared mobile phase. Monitor the fractions via TLC (visualized under UV 254 nm). The target compound will typically elute at an Rf of ~0.35 in 80:20 Hexanes/EtOAc (with 0.5% AcOH).

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. To remove residual acetic acid, co-evaporate the resulting solid twice with 20 mL of Toluene.

Analytical Validation Parameters

To ensure the integrity of the purified 2-Bromo-5-fluoro-3-methylbenzoic acid, validate the batch using the following parameters:

  • HPLC Conditions: C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm). Mobile phase A: 0.1% Formic acid in Water. Mobile phase B: 0.1% Formic acid in Acetonitrile. Gradient: 10% B to 90% B over 15 minutes. Detection: UV at 254 nm.

  • 1H NMR (DMSO-d6, 400 MHz): Expected key signals include the highly deshielded aromatic protons and the characteristic methyl singlet. The absence of peaks in the aliphatic region (other than the methyl group at ~2.3-2.4 ppm) confirms the removal of organic solvents and neutral impurities [2].

References

  • World Intellectual Property Organization. "WO 2014/057435 A1: Orexin Receptor Antagonists Which Are [Ortho Bi(Hetero)Aryl]-[2-(Meta Bi(Hetero)Aryl)-Pyrrolidin-1-Yl]-Methanone Derivatives". Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2-Bromo-5-fluoro-3-methylbenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-fluoro-3-m...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to proactively optimize your reaction for maximum yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in the synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common routes involve either the bromination of a substituted benzoic acid or a Grignard reaction followed by carboxylation.

  • For Bromination Routes:

    • Incomplete Reaction: Ensure your reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

    • Suboptimal Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, N-Bromosuccinimide (NBS) in the presence of a suitable initiator is often a milder and more selective option, potentially reducing the formation of over-brominated byproducts.[3]

    • Improper Reaction Conditions: The solvent and temperature play a crucial role. For instance, using sulfuric acid as a solvent for bromination with NBS has been reported.[3] Ensure your reaction is conducted under optimal temperature control to prevent side reactions.

  • For Grignard-based Routes:

    • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[4][5] All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents are essential for success. Any trace of water will quench the Grignard reagent, leading to a significant drop in yield.

    • Poor Grignard Reagent Formation: The initiation of Grignard reagent formation can sometimes be sluggish.[5] Adding a small crystal of iodine can help activate the magnesium surface.[5] Ensure the magnesium turnings are fresh and have a shiny surface.

    • Inefficient Carboxylation: The reaction of the Grignard reagent with carbon dioxide (dry ice) must be efficient.[6] Ensure the dry ice is finely crushed to maximize the surface area for reaction and that the Grignard solution is added slowly to an excess of dry ice to prevent localized warming and side reactions.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of several byproducts. How can I improve the selectivity of my reaction?

A2: The formation of multiple byproducts is a common challenge, often due to a lack of regioselectivity or over-reaction.

  • Isomeric Byproducts: In bromination reactions on an aromatic ring, the directing effects of the existing substituents (fluoro and methyl groups) will influence the position of the incoming bromine atom. To favor the desired isomer, careful selection of the starting material and reaction conditions is key. Starting with 3-fluoro-5-methylbenzoic acid and performing a bromination is a potential route.

  • Over-bromination: The formation of di- or tri-brominated products can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used. To minimize this, use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture while monitoring the progress by TLC.

  • Side Reactions with Grignard Reagents: A common byproduct in Grignard reactions is the formation of a biphenyl compound through a coupling reaction between the Grignard reagent and any unreacted starting aryl halide.[7] This can be minimized by ensuring a slight excess of magnesium and by adding the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the aryl halide.[7]

Q3: My final product is difficult to purify. What are the recommended purification strategies?

A3: Effective purification is crucial for obtaining 2-Bromo-5-fluoro-3-methylbenzoic acid with high purity. A multi-step approach is often the most successful.[2]

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. For carboxylic acid products, this typically involves extraction with an organic solvent. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove any acidic impurities.[2]

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[2] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. Experiment with a range of solvents (e.g., ethanol/water, toluene, hexanes/ethyl acetate) to find the optimal system. If the product "oils out," it means the melting point of your compound is lower than the boiling point of the solvent; in this case, try a lower-boiling point solvent or a solvent mixture.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice.[2][8] A typical eluent system for a benzoic acid derivative would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[8] The optimal ratio can be determined by running a few TLC plates with different solvent mixtures.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid.

Q1: What are the primary synthetic pathways to produce 2-Bromo-5-fluoro-3-methylbenzoic acid?

A1: There are two main retrosynthetic approaches to consider:

  • Late-Stage Bromination: This approach involves the synthesis of 3-fluoro-5-methylbenzoic acid followed by a regioselective bromination at the 2-position. The key challenge here is to control the regioselectivity of the bromination.

  • Grignard-based Carboxylation: This strategy involves the formation of a Grignard reagent from a suitable precursor like 1,3-dibromo-4-fluoro-2-methylbenzene, followed by reaction with carbon dioxide to introduce the carboxylic acid group. This method can offer good control over the final structure, but requires strict anhydrous conditions.[4][5][6]

Q2: What analytical techniques are recommended for characterizing the final product and assessing its purity?

A2: A combination of analytical techniques should be employed to confirm the structure and purity of your 2-Bromo-5-fluoro-3-methylbenzoic acid.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The chemical shifts, integration, and coupling patterns will provide detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your sample and quantifying any impurities.[2]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity.[2]

Q3: What are the key safety precautions to consider when working with the reagents involved in this synthesis?

A3: Safety should always be the top priority in the laboratory.

  • Brominating Agents: Bromine and N-Bromosuccinimide are corrosive and toxic. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Grignard Reagents and Anhydrous Solvents: Grignard reagents react violently with water.[5] Anhydrous solvents like diethyl ether and tetrahydrofuran (THF) are extremely flammable. All reactions involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) and away from any ignition sources.

  • Strong Acids and Bases: Many of the workup and purification steps involve the use of strong acids and bases. Always add reagents slowly and with cooling, and wear appropriate PPE.

III. Experimental Workflow & Data

Detailed Experimental Protocol: Grignard-based Synthesis

This protocol provides a general framework. Optimization of specific parameters may be necessary.

Step 1: Formation of the Grignard Reagent

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • In the dropping funnel, prepare a solution of 1,3-dibromo-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a small crystal of iodine.[5]

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]

Step 2: Carboxylation

  • In a separate, large beaker, place an excess of freshly crushed dry ice.

  • Slowly and carefully, pour the prepared Grignard reagent solution onto the dry ice with gentle swirling.

  • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

Step 3: Workup and Purification

  • Slowly add a dilute solution of hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-5-fluoro-3-methylbenzoic acid.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Data Summary Table
ParameterRecommended Range/ValueRationale
Grignard Reaction
Mg : Aryl Bromide (molar ratio)1.2 : 1.0A slight excess of magnesium ensures complete conversion of the aryl bromide.
SolventAnhydrous Diethyl Ether or THFEssential for the stability of the Grignard reagent.[4][5]
InitiationIodine crystalActivates the magnesium surface to facilitate reaction initiation.[5]
Carboxylation
Grignard : CO₂ (molar ratio)1 : ExcessA large excess of carbon dioxide maximizes the carboxylation reaction.[6]
Purification
Recrystallization SolventsEthanol/Water, Toluene, Hexanes/Ethyl AcetateChoice depends on the solubility profile of the product and impurities.
Column Chromatography EluentHexanes/Ethyl Acetate GradientAllows for the separation of compounds with different polarities.

IV. Visual Diagrams

Grignard_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_carboxylation Carboxylation cluster_workup Workup & Purification start Flame-dried Glassware & Anhydrous Solvents mg Magnesium Turnings start->mg aryl_bromide 1,3-dibromo-4-fluoro-2-methylbenzene in Anhydrous Ether start->aryl_bromide initiation Initiation (Iodine) mg->initiation aryl_bromide->initiation formation Grignard Reagent Formation (Reflux) initiation->formation addition Addition of Grignard Reagent formation->addition co2 Crushed Dry Ice co2->addition quench Acidic Quench (HCl) addition->quench extract Solvent Extraction quench->extract purify Recrystallization / Column Chromatography extract->purify product Pure 2-Bromo-5-fluoro-3-methylbenzoic Acid purify->product

Caption: Workflow for the synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid via a Grignard reaction.

V. References

  • Benchchem. (n.d.). Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone. Retrieved from

  • ChemicalBook. (n.d.). 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. Retrieved from

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-3'-fluoro-5'-methylbenzophenone. Retrieved from

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from

  • ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. Retrieved from

  • Unknown. (n.d.). Grignard Reaction. Retrieved from

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.

  • Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from

  • OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. Retrieved from

  • Quick Company. (n.d.). A Method For Producing 2 Bromo 5 Fluorobenzotrifluoride. Retrieved from

  • BLD Pharm. (n.d.). 72518-16-2|3-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from

  • CHIMIA. (n.d.). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from

  • PMC - NIH. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Retrieved from

  • MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzoic acid. Retrieved from

  • Stack Exchange. (2019, June 15). How does 1-bromo-2-fluorobenzene react with lithium amalgam?. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from

  • Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from

  • Organic Chemistry Portal. (n.d.). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. Retrieved from

  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid. Retrieved from

  • ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis. Retrieved from

  • NextSDS. (n.d.). 2-bromo-5-fluoro-3-methylbenzoic acid — Chemical Substance Information. Retrieved from

  • Benchchem. (n.d.). Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran. Retrieved from

  • CymitQuimica. (n.d.). 5-BROMO-3-FLUORO-2-METHYLBENZOIC ACID. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-fluoro-benzoic acid methyl ester | 1049106-42-4. Retrieved from

  • PMC. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 8836-8855.

  • Reaction Chemistry & Engineering. (n.d.). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-fluoro-3-methylbenzoic Acid

Welcome to the Technical Support Center for 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3). This guide is engineered for researchers and drug development professionals dealing with the isolation and purificati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3). This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of this highly functionalized aromatic building block.

Because this molecule possesses multiple halogens and a sterically demanding substitution pattern, standard purification techniques often fail or result in poor yields. This guide synthesizes structural causality with field-proven methodologies to help you troubleshoot your downstream processing.

Physicochemical Profile & Quantitative Data

To successfully purify a compound, you must first exploit its physical properties. The introduction of fluorine and bromine to the benzoic acid ring profoundly modifies its electronic and physical characteristics[1].

Table 1: Key Physicochemical Properties and Purification Impacts

PropertyValueCausality & Impact on Purification Strategy
Molecular Formula C₈H₆BrFO₂High molecular weight (233.04 g/mol ) relative to carbon count results in a dense, highly crystalline potential[2].
Predicted pKa ~2.5 – 3.0The electron-withdrawing nature of the ortho-bromo and meta-fluoro groups significantly increases acidity compared to standard benzoic acid (pKa ≈ 4.2)[1]. This causes severe streaking on bare silica.
Solubility Profile Soluble in EtOAc, MeOH, DMSO; Insoluble in Hexane, cold H₂OEnables robust acid-base extraction. The compound will remain in the aqueous layer only at pH > 5 and will precipitate at pH < 2[3].
Steric Hindrance HighThe ortho-bromo and meta-methyl groups force the carboxylate group out of the aromatic plane, disrupting standard hydrogen-bonding dimers and complicating crystallization.

Troubleshooting Guides & FAQs

Q1: My product streaks heavily during normal-phase silica gel chromatography, leading to poor resolution. How do I fix this?

Causality: The low pKa (~2.5–3.0) of 2-bromo-5-fluoro-3-methylbenzoic acid means it partially deprotonates upon contact with the slightly basic or neutral silanol groups on standard silica gel. This partial ionization creates a mixed-mode retention mechanism, resulting in broad, smeared bands (streaking). Solution: You must suppress the ionization of the carboxylic acid. Add an acidic modifier to your mobile phase. Typically, adding 1% to 2% glacial acetic acid (AcOH) or 0.1% formic acid to your Hexane/Ethyl Acetate eluent will keep the compound fully protonated, resulting in sharp, tight bands.

Q2: I synthesized this compound via a Grignard reaction from 2,3-dibromo-5-fluorotoluene. How do I remove the unreacted starting material?

Causality: Synthesis routes utilizing isopropylmagnesium chloride followed by a CO₂ quench often leave behind unreacted, non-acidic halogenated precursors[4]. Because the precursor lacks a carboxylic acid moiety, it cannot form a water-soluble salt. Solution: Perform a rigorous acid-base extraction (See Protocol A). By treating the crude mixture with an aqueous base (NaOH or Na₂CO₃), you convert the product into a water-soluble sodium salt, leaving the lipophilic 2,3-dibromo-5-fluorotoluene in the organic phase.

Q3: My crude product contains regioisomers (e.g., 4-bromo or 6-bromo analogs). Normal phase chromatography isn't separating them. What is the best approach?

Causality: Regioisomers of heavily substituted aromatic rings often have nearly identical dipole moments and polarities, making normal-phase silica gel ineffective. Solution: Switch to Preparative Reverse-Phase HPLC (RP-HPLC) . The C18 stationary phase discriminates molecules based on subtle differences in hydrophobicity and the three-dimensional shape of the hydrophobic surface area, which varies significantly between regioisomers.

Q4: During recrystallization, my product is "oiling out" instead of forming crystals. How do I induce proper nucleation?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility drops faster than its ability to nucleate, causing it to separate as a supercooled liquid rather than a solid crystal[3]. This is common with sterically hindered molecules. Solution: Change your solvent system to one with a flatter solubility curve (e.g., Toluene/Heptane instead of Ethanol/Water), lower the cooling rate, and introduce a seed crystal when the solution reaches the metastable zone.

Validated Experimental Protocols & Workflows

Protocol A: Acid-Base Extraction Workflow

This protocol is a self-validating system designed to separate the desired acid from non-acidic synthesis impurities[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Add 100 mL of 1M NaOH (aq) to the separatory funnel. Shake vigorously and vent.

  • Validation Check 1: Test the pH of the aqueous layer. It must be > 10. If not, the acid has neutralized your base; add more NaOH.

  • Separation: Collect the bottom aqueous layer (containing the sodium salt of the product). Discard the top organic layer (containing non-acidic impurities).

  • Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophilic impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0°C. Slowly add concentrated HCl dropwise under vigorous stirring until precipitation is complete.

  • Validation Check 2: Test the pH of the slurry. It must be between pH 1 and 2 to ensure complete protonation and precipitation.

  • Isolation: Filter the white solid via vacuum filtration, wash with ice-cold water, and dry under a high vacuum.

AcidBase Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with 1M NaOH (aq) Dissolve->Extract OrgLayer Organic Layer (Discard) Extract->OrgLayer Top Phase AqLayer Aqueous Layer (Sodium Benzoate) Extract->AqLayer Bottom Phase Acidify Acidify to pH 1-2 with conc. HCl AqLayer->Acidify Precipitate Precipitated Product Acidify->Precipitate Filter Filter & Wash Precipitate->Filter Pure Purified Acid Filter->Pure

Workflow for the acid-base extraction of 2-bromo-5-fluoro-3-methylbenzoic acid.

Protocol B: Chromatography & Purification Decision Matrix

When acid-base extraction is insufficient (e.g., when dealing with regioisomers or other acidic byproducts), chromatographic techniques must be employed.

Chromatography Start Impure Acid CheckImp Are impurities regioisomers? Start->CheckImp YesRegio Yes CheckImp->YesRegio NoRegio No CheckImp->NoRegio RPHPLC Reverse-Phase HPLC (C18, MeCN/H2O + 0.1% TFA) YesRegio->RPHPLC NPSilica Normal-Phase Silica (Hex/EtOAc + 1% AcOH) NoRegio->NPSilica Success Pure Fractions Collected RPHPLC->Success Issue Streaking observed? NPSilica->Issue IncAcid Increase AcOH to 2% Issue->IncAcid Yes Issue->Success No IncAcid->Success

Troubleshooting decision tree for chromatographic purification routing.

Preparative RP-HPLC Parameters (For Regioisomer Separation):

  • Column: Prep C18 (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). (TFA is critical to keep the acid protonated in the aqueous phase).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Validation: Perform analytical HPLC on collected fractions before pooling to ensure the removal of the closely eluting regioisomer.

Protocol C: Optimized Recrystallization Strategy

If the crude product is already >85% pure, crystallization is the most scalable purification method[3].

Step-by-Step Methodology:

  • Solvent Selection: Place the crude solid in a round-bottom flask. Add a minimal amount of hot Toluene (approx. 3-5 mL per gram of product) until just dissolved.

  • Anti-Solvent Addition: While maintaining the temperature near boiling, add Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of Toluene until the solution is perfectly clear again.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool to room temperature slowly over 2 hours. Do not disturb the flask. Rapid cooling causes oiling out.

  • Validation Check: Inspect the flask. If an oil layer has formed at the bottom, reheat the mixture until homogeneous, add 5% more Toluene, and repeat the cooling process.

  • Final Maturation: Once crystals have formed at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.

  • Filtration: Filter the crystals and wash them with a small volume of ice-cold Heptane.

References

  • WO 2014/057435 A1 - Preparation of substituted benzoic acids Googleapis.com (Actelion Pharmaceuticals Ltd) [Link][4]

  • 2.2.4.2B: Purification of Product Mixtures Chemistry LibreTexts[Link][3]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid. This guide is designed for professionals in research and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid. This guide is designed for professionals in research and drug development. It provides in-depth, experience-driven advice to help you navigate the complexities of this synthesis, ensuring both success and efficiency in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis, providing insight into the strategic decisions behind the protocol.

Q1: What is the most reliable synthetic route to 2-Bromo-5-fluoro-3-methylbenzoic acid?

A1: The most common and reliable method is the direct electrophilic bromination of 3-fluoro-5-methylbenzoic acid. This approach is favored due to the commercial availability of the starting material and the straightforward nature of the reaction. The key is to control the regioselectivity of the bromination. The directing effects of the substituents on the aromatic ring are crucial:

  • The carboxylic acid (-COOH) group is a meta-director and deactivating.

  • The fluorine (-F) atom is an ortho-, para-director and deactivating.

  • The methyl (-CH3) group is an ortho-, para-director and activating.

The position ortho to the methyl group and meta to the carboxylic acid group (C2 position) is the most sterically accessible and electronically favorable position for bromination.

Q2: Why is concentrated sulfuric acid used as the solvent and catalyst?

A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a powerful solvent for the benzoic acid derivative. Second, it functions as a catalyst by protonating the brominating agent, such as N-Bromosuccinimide (NBS), which generates a more potent electrophilic bromine species (Br+). This is essential to overcome the deactivating effect of the carboxylic acid and fluorine groups on the aromatic ring.[1]

Q3: Can I use other brominating agents besides N-Bromosuccinimide (NBS)?

A3: Yes, other brominating agents can be used, but NBS in sulfuric acid is often preferred for its reliability and relative safety.[1] Alternatives include:

  • Dibromoisocyanuric acid (DBI): A very powerful brominating agent suitable for deactivated rings.[2]

  • Elemental Bromine (Br₂): Can be used, often with a Lewis acid catalyst like FeBr₃. However, it is more hazardous to handle and can lead to over-bromination if not carefully controlled.[3]

For this specific synthesis, NBS provides a good balance of reactivity and selectivity.[1]

Q4: How critical is temperature control during the reaction?

A4: Temperature control is absolutely critical. The initial addition of the brominating agent should be performed at a low temperature (typically 0-5 °C) to manage the exothermic nature of the reaction and prevent unwanted side reactions.[1] Allowing the reaction to proceed at an elevated temperature can lead to the formation of isomeric byproducts or di-brominated species, which complicates purification and reduces the yield of the desired product.

Detailed Experimental Protocol

This protocol outlines the direct bromination of 3-fluoro-5-methylbenzoic acid.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Starting Material (3-fluoro-5-methylbenzoic acid) in conc. H₂SO₄ at 0 °C B Portion-wise addition of NBS (maintain temp < 5 °C) A->B Setup reaction vessel C Stir at 0 °C for 3 hours B->C D Warm to room temperature and stir for 16-19 hours C->D Allow for completion E Quench reaction (pour onto ice water) D->E End reaction F Extract with Ethyl Acetate (3x) E->F G Wash organic layer (water, brine) F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify via Column Chromatography or Recrystallization H->I Crude product J Obtain pure product I->J

Caption: Experimental workflow for the synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid.

Reagents and Conditions
Reagent/ParameterMolar Eq.Amount (for 10g scale)Notes
3-fluoro-5-methylbenzoic acid1.010.0 gStarting material
Concentrated H₂SO₄-~130 mLSolvent and catalyst
N-Bromosuccinimide (NBS)1.112.7 gBrominating agent
Temperature-0 °C to Room Temp.Critical for selectivity
Reaction Time-~19 hours[1]
Extraction Solvent-~1 LEthyl Acetate (EtOAc)
Purification-VariesSilica gel chromatography or recrystallization
Step-by-Step Procedure
  • Vessel Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-fluoro-5-methylbenzoic acid (1.0 eq, 10.0 g).

  • Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (~130 mL) with stirring until the solid is completely dissolved.

  • NBS Addition: While maintaining the internal temperature below 5 °C, add N-Bromosuccinimide (1.1 eq, 12.7 g) in small portions over 30-45 minutes.[1]

  • Reaction: Stir the resulting mixture at 0 °C for 3 hours, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 16 hours.[1]

  • Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing ice water (approx. 1.5 L) with vigorous stirring. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Troubleshooting start Problem Observed low_yield Low Yield Probable Causes: - Incomplete reaction - Loss during workup - Impure starting material start->low_yield impurity Multiple Spots on TLC Probable Causes: - Over-bromination (dibromo-) - Isomer formation - Unreacted starting material start->impurity dark_color Dark Tarry Product Probable Causes: - Reaction temp too high - Side reactions/decomposition start->dark_color solution_low_yield Solutions: - Extend reaction time or slightly increase temp - Ensure efficient extraction (check pH) - Verify purity of starting material via NMR/MP low_yield->solution_low_yield solution_impurity Solutions: - Add NBS slowly at 0-5 °C - Optimize purification (adjust solvent polarity) - Monitor reaction closely with TLC impurity->solution_impurity solution_dark_color Solutions: - Strictly maintain low temp during addition - Quench reaction immediately after completion - Consider purification with activated charcoal dark_color->solution_dark_color

Caption: Troubleshooting decision tree for common synthesis issues.

Q5: My reaction yield is very low. What are the likely causes?

A5: Low yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Before quenching, it's advisable to check the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If a significant amount of starting material remains, consider extending the reaction time.

  • Loss During Workup: The product is an acid. During aqueous extraction, ensure the aqueous layer is sufficiently acidic before extraction to keep the product in its protonated, organic-soluble form. If the pH is too high, the product will deprotonate and remain in the aqueous layer as a carboxylate salt.

  • Sub-optimal Temperature: While high temperatures are problematic, a reaction that is too cold may proceed very slowly or stall. Ensure the reaction is allowed to warm to room temperature and stir for the recommended time.[1]

Q6: My TLC/NMR shows multiple products. How can I improve selectivity?

A6: The formation of multiple products usually indicates a lack of regioselectivity or over-bromination.

  • Isomer Formation: The directing groups on the ring guide the bromination. The desired product forms due to a combination of electronic and steric effects. However, minor isomers can form. To minimize these, strict adherence to the protocol, especially slow, low-temperature addition of NBS, is crucial.[1]

  • Di-bromination: The product itself can undergo a second bromination if conditions are too harsh or if excess brominating agent is used. Use only a slight excess (1.05-1.1 equivalents) of NBS.

Purification via column chromatography is typically effective at separating the desired mono-bromo product from starting material and di-brominated byproducts.[4]

Q7: The crude product is a dark, oily tar. What went wrong?

A7: Tar formation is often a result of decomposition or polymerization side-reactions, which are typically caused by excessive heat.[5]

  • Temperature Excursion: The portion-wise addition of NBS into concentrated sulfuric acid is highly exothermic. If the addition is too fast or the cooling is insufficient, the local temperature can spike, leading to degradation of the organic material.

  • Prolonged Reaction Time at High Temperature: Leaving the reaction at an elevated temperature for an extended period can also cause decomposition.

To resolve this, ensure rigorous temperature control. If a dark product is obtained, attempt to dissolve it in a suitable solvent and treat it with activated charcoal before filtration and subsequent purification steps.[4]

References

  • Electrophilic Substitution Reaction of Benzoic acid | Halogenation | Bromination reaction | Class 12. YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Reactivity of 2-Bromo-5-fluoro-3-methylbenzoic Acid

Welcome to the Technical Support Center for 2-Bromo-5-fluoro-3-methylbenzoic acid . As a highly versatile bifunctional building block, this compound features a carboxylic acid moiety (primed for amidation or esterificati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-5-fluoro-3-methylbenzoic acid . As a highly versatile bifunctional building block, this compound features a carboxylic acid moiety (primed for amidation or esterification) and an aryl bromide handle (ideal for palladium-catalyzed cross-coupling). The presence of the fluorine atom and the methyl group provides unique electronic and steric tuning, but it also demands precise control over reaction conditions.

This guide provides field-proven troubleshooting strategies, focusing heavily on the causality of solvent effects , to help you optimize your synthetic workflows.

Amide Bond Formation (Carboxylic Acid Activation)

FAQ: Why is my HATU-mediated amide coupling failing or giving low yields in DCM?

The Causality: Dichloromethane (DCM) is a common solvent for peptide synthesis, but it frequently fails when using the coupling reagent HATU with sterically hindered or electronically deactivated substrates like 2-Bromo-5-fluoro-3-methylbenzoic acid. HATU is a highly polar aminium salt. In low-dielectric solvents like DCM, HATU and the resulting active ester intermediate (the OAt ester) suffer from poor solubility. If the reagents remain suspended as a slurry, the reaction kinetics are severely hampered, leading to incomplete conversion and hydrolysis of the active ester.

The Solution: Switch to a highly polar aprotic solvent. N,N-Dimethylformamide (DMF) is the traditional choice due to its high solvating power for ionic intermediates. However, for a more sustainable and highly effective alternative, Cyrene (dihydrolevoglucosenone) is strongly recommended. Cyrene is a bio-based solvent that perfectly mimics the polarity of DMF without the associated reproductive toxicity, and it has been proven to dramatically increase molar efficiency in HATU couplings by facilitating straightforward aqueous workups [1].

Self-Validating Protocol: HATU Amidation in Cyrene

Objective: Synthesize a fluorinated benzamide derivative while ensuring complete reagent solubilization.

  • Pre-Activation: In an oven-dried flask, dissolve 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 equiv) in anhydrous Cyrene (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes. Self-Validation Check: The solution should be completely clear. If cloudy, gently warm to 30°C until dissolved.

  • Coupling Reagent: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15–30 minutes to form the active ester.

  • Amine Addition: Add the target amine (1.1 equiv) dropwise. Stir for 1–2 hours.

  • Workup: Because Cyrene is highly water-miscible, simply dilute the reaction with a 10-fold volume of water or brine. The hydrophobic benzamide product will precipitate. Filter the solid and wash with cold water to obtain the crude amide in high purity.

Suzuki-Miyaura Cross-Coupling (Aryl Bromide Activation)

FAQ: I am observing massive protodeboronation of my boronic acid partner and low cross-coupling yields. How does the solvent affect this?

The Causality: Protodeboronation is a destructive, pH-dependent side reaction where the C–B bond of the boronic acid partner is cleaved, yielding the corresponding arene [2]. In Suzuki-Miyaura couplings, water is required to hydrolyze the boronate ester and facilitate transmetalation to the palladium center. However, if you use a solvent system that poorly solubilizes your organic halide (e.g., excessive water or purely aqueous DMF), the oxidative addition step becomes the bottleneck. Meanwhile, the boronic acid sits in a basic, aqueous environment, accelerating its degradation before it can transmetalate.

The Solution: Optimize the protic/organic solvent ratio to balance the rates of transmetalation and oxidative addition. Using a mixed solvent system like Ethanol/Water (2:1) or n-Butanol/Water (2.5:1) ensures that both the hydrophobic 2-Bromo-5-fluoro-3-methylbenzoic acid and the hydrophilic boronic acid/base are adequately solvated in a homogenous or finely biphasic system. This accelerates the productive catalytic cycle, allowing it to outcompete the protodeboronation pathway [3].

Self-Validating Protocol: Suzuki-Miyaura Coupling

Objective: Perform a C–C cross-coupling at the 2-position while suppressing boronic acid degradation.

  • Preparation: Charge a Schlenk flask with 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add a dialkylbiaryl phosphine-supported palladium catalyst, such as Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: SPhos is specifically chosen as its steric bulk accelerates reductive elimination, further outcompeting side reactions [3].

  • Solvent Addition: Add a degassed mixture of Ethanol/Water (2:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the aryl bromide without the buildup of the des-bromo byproduct confirms successful oxidative addition over premature reduction.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 to protonate the carboxylic acid, then extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summary

The following table summarizes the causal relationship between solvent choice, intermediate solubility, and overall reaction success for this specific substrate.

Reaction TypeSolvent SystemReagent SolubilityPrimary Side ReactionTypical YieldGreen Status
Amidation DCMPoor (HATU precipitates)Active ester hydrolysis< 40%Toxic / Regulated
Amidation DMFExcellentNone> 85%Toxic / Regulated
Amidation CyreneExcellentNone> 90%Bio-based / Safe
Suzuki Coupling DMF / H₂O (1:1)ModerateProtodeboronation40–50%Toxic / Regulated
Suzuki Coupling EtOH / H₂O (2:1)Excellent (Homogenous)Minimal> 85%Sustainable

Workflows and Logical Relationships

G SM 2-Bromo-5-fluoro- 3-methylbenzoic acid Amidation Amide Coupling (HATU / DIPEA) SM->Amidation COOH Activation Solvent: Cyrene/DMF Suzuki Suzuki-Miyaura (Pd cat. / Base) SM->Suzuki C-Br Oxidative Addition Solvent: EtOH/H2O Product1 Fluorinated Benzamide Derivative Amidation->Product1 Product2 Biaryl Carboxylic Acid Derivative Suzuki->Product2

Reaction pathways of 2-Bromo-5-fluoro-3-methylbenzoic acid based on solvent selection.

G Start Issue: Low Yield in HATU Amide Coupling CheckSolv Is the solvent DCM? Start->CheckSolv SolvDCM Switch to DMF, NMP, or Cyrene (Green) CheckSolv->SolvDCM Yes (Poor Solubility) CheckBase Is DIPEA added before HATU? CheckSolv->CheckBase No (Using DMF/Cyrene) SolvDCM->CheckBase AddBase Pre-activate acid + base for 15 mins before HATU CheckBase->AddBase No Success Optimal Amide Yield CheckBase->Success Yes AddBase->Success

Troubleshooting workflow for resolving low yields in HATU-mediated amide couplings.

References

  • Wilson, K. L., Murray, J., Jamieson, C., & Watson, A. J. B. (2018). Cyrene as a bio-based solvent for HATU mediated amide coupling. Organic & Biomolecular Chemistry, 16(16), 2851-2854.[Link]

  • Wigh, D. S., Tissot, M., Pasau, P., Goodman, J. M., & Lapkin, A. A. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(11), 2628-2636.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.[Link]

Reference Data & Comparative Studies

Validation

comparing reactivity of 2-Bromo-5-fluoro-3-methylbenzoic acid with similar compounds

As a Senior Application Scientist, navigating the functionalization of highly substituted aromatic rings requires moving beyond standard textbook conditions. 2-Bromo-5-fluoro-3-methylbenzoic acid is a prime example of a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the functionalization of highly substituted aromatic rings requires moving beyond standard textbook conditions. 2-Bromo-5-fluoro-3-methylbenzoic acid is a prime example of a deceptively simple building block that presents profound synthetic challenges.

This guide provides an objective, data-driven comparison of the reactivity of 2-Bromo-5-fluoro-3-methylbenzoic acid against its less hindered structural analogs. By dissecting the steric and electronic bottlenecks—particularly in palladium-catalyzed cross-couplings—we will establish a self-validating experimental framework for successfully functionalizing this demanding substrate.

Structural Mapping & Reactivity Logic

To understand the reactivity profile of 2-Bromo-5-fluoro-3-methylbenzoic acid, we must analyze the molecule as a system of competing electronic and steric forces. The core challenge lies at the C2-Bromine position, which is flanked by a carboxylic acid (-COOH) at C1 and a methyl group (-CH3) at C3.

G A 2-Bromo-5-fluoro- 3-methylbenzoic acid B C1: -COOH (Base Reactive) A->B C C2: -Br (Steric Bottleneck) A->C D C3: -CH3 (Ortho Shielding) A->D E C5: -F (SNAr Capable) A->E B->C Di-ortho clash D->C Di-ortho clash

Caption: Structural mapping of 2-Bromo-5-fluoro-3-methylbenzoic acid reactivity.

This "di-ortho" substitution creates a deep steric cleft. In standard cross-coupling reactions, the palladium catalyst acts as a molecular "matchmaker" that must physically insert itself into the C-Br bond (1)[1]. The bulky C1 and C3 groups physically repel standard catalysts like Pd(PPh₃)₄, severely impeding both the oxidative addition and transmetalation steps (2)[2].

Comparative Performance Analysis

To contextualize these challenges, we compare our target compound against two similar building blocks:

  • 2-Bromo-5-fluorobenzoic acid: Lacks the C3-methyl group. The C-Br bond is easily accessible.

  • 2-Bromo-3-methylbenzoic acid: Lacks the C5-fluorine. Shares the same di-ortho steric hindrance but differs electronically.

The following table summarizes the quantitative performance of these compounds across standard synthetic transformations.

SubstrateSuzuki Coupling (Standard: Pd(PPh₃)₄, Na₂CO₃)Suzuki Coupling (Optimized: Pd(OAc)₂, SPhos, K₃PO₄)SNAr (Nucleophilic Substitution of Fluorine with Amines)
2-Bromo-5-fluorobenzoic acid High Yield (>85%) Standard conditions readily introduce aromatic rings (3)[3].Excellent (>95%) Rapid conversion at lower temperatures.Moderate (100-120 °C) Requires high heat; fluorine is only mildly activated by the meta-COOH.
2-Bromo-3-methylbenzoic acid Trace (<5%) Reaction stalls at oxidative addition due to di-ortho block.Good (75-85%) Buchwald ligands successfully force oxidative addition.N/A Lacks leaving group.
2-Bromo-5-fluoro-3-methylbenzoic acid Trace (<5%) Fails under standard conditions.Moderate-Good (70-80%) Requires strict inert atmosphere and highly active Pd(0) species.Low Yield Steric bulk of the adjacent methyl group further hinders nucleophilic attack at C5.

Mechanistic Bottlenecks in Cross-Coupling

Why do standard conditions fail for 2-Bromo-5-fluoro-3-methylbenzoic acid? The failure is a cascade effect within the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) are too bulky to dissociate easily, preventing the formation of the highly reactive, mono-ligated Pd(0) species required to penetrate the di-ortho cleft.

To overcome this, we must use a dialkylbiaryl phosphine ligand like SPhos . SPhos creates an electron-rich, mono-ligated Pd(0) center that is aggressive enough to force oxidative addition, while its flexible biaryl backbone accommodates the steric clash during transmetalation (2)[2].

G A Pd(0) + SPhos Ligand B Oxidative Addition (Steric Bottleneck at C2-Br) A->B Hindered Aryl Bromide C Base Exchange (K3PO4 / H2O) B->C Overcome by SPhos D Transmetalation (Arylboronic Acid) C->D E Reductive Elimination D->E E->A Pd(0) Regeneration F Biaryl Product (C-C Bond Formed) E->F

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (the why) and a validation checkpoint to prevent false negatives.

Objective: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-3-methylbenzoic acid with Phenylboronic acid.

Materials & Reagents
  • Substrate: 2-Bromo-5-fluoro-3-methylbenzoic acid (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst System: Pd(OAc)₂ (5 mol%), SPhos (10 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene / H₂O (10:1 ratio, 0.2 M), rigorously degassed.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, and K₃PO₄.

    • Causality: We use 3.0 equivalents of K₃PO₄ because the first equivalent is consumed immediately to deprotonate the free carboxylic acid. The remaining base is required to activate the boronic acid for transmetalation.

  • Catalyst Loading: Add Pd(OAc)₂ and SPhos to the flask. Seal the vessel with a septum.

  • Deoxygenation (Critical Step): Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality: The highly active Pd(0)-SPhos complex is extremely sensitive to oxidation. Trace oxygen will irreversibly oxidize the ligand, killing the catalytic cycle before oxidative addition can occur.

  • Solvent Addition: Syringe in the degassed Toluene/H₂O mixture.

    • Causality: The 10:1 solvent ratio is vital. Pure toluene cannot dissolve the potassium carboxylate salt of the substrate, while trace water solubilizes the base and substrate, enabling homogeneous transmetalation.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C for 16 hours.

    • Validation Checkpoint: Before proceeding to workup, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the consumption of the starting material mass and the appearance of the product mass. If unreacted starting material remains, the catalyst has died (likely due to oxygen).

  • Workup & Acidification: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and water (10 mL). Crucially, add 1M HCl dropwise until the aqueous layer reaches pH 2.

    • Causality: Under the basic reaction conditions, your biaryl product exists as a water-soluble potassium salt. If you extract with organic solvent without acidifying, the product will remain in the aqueous layer and be discarded, resulting in a false "zero yield." Acidification protonates the carboxylic acid, driving it into the organic layer.

  • Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient with 1% Acetic Acid to prevent streaking of the carboxylic acid).

References

  • BenchChem Technical Support Team. "Suzuki Coupling with Sterically Hindered Substrates." BenchChem, Dec 2025. 2

  • ChemicalBook. "2-Bromo-5-fluorobenzoic acid Properties and Synthesis." ChemicalBook, Jan 2026. 3

  • Master Organic Chemistry. "The Heck, Suzuki, and Olefin Metathesis Reactions." Master Organic Chemistry, Mar 2016. 1

Sources

Comparative

methods for confirming the structure of 2-Bromo-5-fluoro-3-methylbenzoic acid derivatives

Structural Elucidation of Multi-Substituted Benzoic Acids: A Comparative Guide to 2-Bromo-5-fluoro-3-methylbenzoic Acid Derivatives In modern drug discovery and agrochemical development, highly functionalized aromatic sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Multi-Substituted Benzoic Acids: A Comparative Guide to 2-Bromo-5-fluoro-3-methylbenzoic Acid Derivatives

In modern drug discovery and agrochemical development, highly functionalized aromatic scaffolds are ubiquitous. Among these, 2-Bromo-5-fluoro-3-methylbenzoic acid derivatives present a unique analytical challenge. The dense substitution pattern—featuring a halogen (Br), a fluoro group (F), a methyl group (CH3), and a carboxylic acid (COOH) on a single benzene ring—leaves only two aromatic protons available for traditional 1D ^1^H NMR analysis.

Confirming the exact regiochemistry (the relative positions of these substituents) requires a multi-modal analytical approach. This guide provides an objective comparison of the analytical modalities used to elucidate such structures and outlines a self-validating experimental protocol designed for absolute regiochemical confidence.

Comparative Analysis of Analytical Modalities

To unambiguously confirm the structure of a multi-substituted benzoic acid, researchers must validate both the elemental composition and the spatial connectivity of the atoms. Relying on a single technique often leads to mischaracterization due to overlapping signals or structural isomerism.

High-Resolution Mass Spectrometry (HRMS): The Compositional Gatekeeper

HRMS is the first line of defense in structural confirmation. While it cannot determine regiochemistry, it provides exact mass data to confirm the elemental formula. More importantly, the presence of bromine provides a highly diagnostic isotopic signature. Bromine exists in nature as two stable isotopes, ^79^Br and ^81^Br, at a nearly equal natural abundance (50.7% and 49.3%, respectively). This generates a distinct 1:1 ratio for the M and M+2 peaks in the mass spectrum, serving as definitive proof of bromination[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Regiochemical Gold Standard

While HRMS confirms what atoms are present, NMR confirms where they are located.

  • ^19^F NMR: Fluorine-19 is 100% naturally abundant and highly sensitive. Its chemical shift is exquisitely sensitive to its local electronic environment, making it a powerful tool for structural elucidation of fluorinated aromatics[2]. In 2-Bromo-5-fluoro-3-methylbenzoic acid, the ^19^F signal will split into a multiplet due to scalar coupling with the adjacent aromatic protons at C4 and C6.

  • 2D NMR (HMBC & NOESY): Because the core contains multiple quaternary carbons (C-Br, C-F, C-COOH, C-CH3) that lack attached protons, standard 1D ^13^C NMR cannot map the ring connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is required to observe 2- and 3-bond couplings (e.g., from the methyl protons to the C2 and C4 carbons). Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to confirm through-space proximity, such as the spatial relationship between the methyl group and the C4 proton[3].

X-Ray Crystallography: The Absolute Proof

Single-crystal X-ray diffraction provides an unambiguous 3D map of the molecule. However, its utility is severely bottlenecked by the requirement to grow high-quality single crystals, making it a low-throughput technique compared to NMR and LC-MS.

Modality Performance Comparison

The following table summarizes the performance of each analytical modality when applied to halogenated benzoic acid derivatives.

Analytical ModalityPrimary OutputRegiochemical ConfidenceSample RequirementTurnaround TimeKey Limitation
LC-HRMS Exact mass, Isotope patternLow (Cannot distinguish isomers)< 1 µg< 1 HourNo spatial/connectivity data.
1D NMR (^1^H, ^19^F, ^13^C) Functional group identificationModerate2–5 mg1–2 HoursCannot easily link isolated spin systems.
2D NMR (HMBC, NOESY) Carbon framework connectivityHigh 5–15 mg4–12 HoursRequires higher sample concentration.
X-Ray Crystallography Absolute 3D spatial arrangementAbsolute > 5 mg (Crystalline)Days to WeeksHeavily dependent on crystallization success.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the structural elucidation of 2-Bromo-5-fluoro-3-methylbenzoic acid derivatives must follow a self-validating sequence. The following protocol ensures that each step logically dictates the necessity of the next.

Phase 1: Compositional Verification via LC-HRMS Causality: Before spending hours on NMR acquisition, you must prove the core mass and the presence of the bromine atom.

  • Prepare a 1 µg/mL solution of the synthesized derivative in LC-MS grade Methanol.

  • Inject 1 µL into an LC-HRMS system equipped with an Electrospray Ionization (ESI) source operating in negative ion mode (due to the acidic -COOH group).

  • Validation Check: Analyze the mass spectrum for the [M-H]^- ion. You must observe a doublet peak separated by 1.998 Da with a relative intensity of ~1:1. If this ^79^Br/^81^Br isotopic pattern is missing, the bromination has failed or the halogen was displaced[1]. Do not proceed to Phase 2.

Phase 2: Core Framework Mapping via 1D NMR Causality: Establishes the baseline chemical shifts and confirms the presence of the mono-fluoro and mono-methyl groups.

  • Dissolve 10 mg of the verified compound in 0.6 mL of DMSO-d6.

  • Acquire a standard 1D ^1^H NMR spectrum (minimum 400 MHz). Identify the singlet integrating to 3H (methyl group) and two distinct aromatic proton signals.

  • Acquire a ^19^F NMR spectrum. Validation Check: A single multiplet resonance confirms mono-fluorination[2].

Phase 3: Regiochemical Elucidation via 2D NMR Causality: Maps the quaternary carbons to prove the exact substitution pattern.

  • Acquire an HMBC spectrum. Trace the correlations from the methyl protons (-CH3 at C3). You should observe strong 3-bond correlations to C2 (the carbon attached to Br) and C4 (an aromatic CH).

  • Acquire a NOESY spectrum. Validation Check: Look for a strong cross-peak between the methyl protons and the aromatic proton at C4. The absence of a NOESY correlation to the other aromatic proton (C6) confirms that the methyl group is adjacent to only one proton, perfectly aligning with the 2-Bromo-5-fluoro-3-methylbenzoic acid structure[3].

Workflow Visualization

Workflow Step1 Synthesized Derivative Step2 LC-HRMS Analysis (Negative ESI) Step1->Step2 Decision M:M+2 Ratio ~1:1? (Bromine Signature) Step2->Decision Fail Synthesis Failed Re-evaluate Route Decision->Fail No Step3 1D NMR (1H, 13C, 19F) Confirm Functional Groups Decision->Step3 Yes Step4 2D NMR (HMBC / NOESY) Map Regiochemistry Step3->Step4 Success Structure Confirmed: 2-Bromo-5-fluoro-3-methylbenzoic acid Step4->Success

Figure 1: Decision tree for the multi-modal structural elucidation of halogenated benzoic acids.

References

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: researchgate.net URL:[Link]

  • Title: Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry Source: nelsonlabs.com URL:[Link]

  • Title: Antiherbivore Prenylated Benzoic Acid Derivatives from Piper kelleyi Source: acs.org URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis and Cross-Validation of 2-Bromo-5-fluoro-3-methylbenzoic Acid

For researchers, scientists, and professionals in drug development, the reliable synthesis and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of two plausi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of two plausible synthetic routes for 2-Bromo-5-fluoro-3-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, this document serves as a framework for its synthesis, purification, characterization, and the cross-validation of experimental results.

The methodologies presented herein are grounded in established chemical principles and adapted from literature precedents for structurally related compounds. By detailing two distinct synthetic strategies, this guide enables researchers to not only produce the target compound but also to rigorously compare and validate their findings, ensuring the generation of robust and reproducible scientific data.

Introduction to 2-Bromo-5-fluoro-3-methylbenzoic Acid

2-Bromo-5-fluoro-3-methylbenzoic acid is a halogenated and methylated derivative of benzoic acid. The presence of ortho-bromo, meta-fluoro, and methyl substituents on the aromatic ring offers multiple points for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules. The electronic nature of the substituents—the electron-withdrawing halogen atoms and the electron-donating methyl group—creates a unique electronic environment that can influence the reactivity and properties of the molecule and its derivatives.

Given the importance of robust synthetic and analytical methods in drug discovery and development, this guide focuses on establishing a comprehensive experimental protocol for 2-Bromo-5-fluoro-3-methylbenzoic acid.

Comparative Synthetic Strategies

Two primary synthetic routes are proposed and compared:

  • Route A: Electrophilic Aromatic Substitution. This approach involves the direct bromination of a commercially available precursor, 5-fluoro-3-methylbenzoic acid. This method is attractive due to its potential simplicity and atom economy.

  • Route B: Multi-step Synthesis from a Substituted Toluene. This pathway begins with the bromination of 3-fluoro-5-bromotoluene, followed by lithiation and carboxylation to introduce the carboxylic acid functionality. While more complex, this route may offer advantages in terms of regioselectivity and yield.

The following sections provide detailed experimental protocols for each route, followed by a guide to the purification and characterization of the final product.

Experimental Protocols

Route A: Electrophilic Bromination of 5-fluoro-3-methylbenzoic acid

This protocol is adapted from the bromination of similar aromatic compounds.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid (20 mL).

  • Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (100 mL). The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining acid and succinimide.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

Route B: Lithiation and Carboxylation of 1-Bromo-3-fluoro-5-methylbenzene

This protocol is based on established methods for the carboxylation of aryl halides via organolithium intermediates.[3]

Step-by-Step Methodology:

  • Preparation of the Organolithium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice to the reaction mixture.

  • Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Purification of 2-Bromo-5-fluoro-3-methylbenzoic Acid

The crude product from either synthetic route can be purified using the following methods.[4][5]

Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Potential solvents include ethanol/water mixtures or hexane/ethyl acetate mixtures.[4][5]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the stationary phase.[4]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal eluent system should be determined by TLC.[4]

  • Procedure: Pack a chromatography column with a slurry of silica gel in the eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Characterization and Data for Cross-Validation

Thorough characterization of the final product is crucial for confirming its identity and purity. The data obtained from these analyses will form the basis for the cross-validation of the two synthetic routes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon, the aromatic carbons (with C-F and C-Br splitting), and the methyl carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, with coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹)

  • C=O stretch of the carboxylic acid (around 1700 cm⁻¹)

  • C-Br and C-F stretches in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Comparative Data Summary

The following table should be used to record and compare the experimental results from the two synthetic routes.

ParameterRoute A: Electrophilic BrominationRoute B: Lithiation & Carboxylation
Starting Material 5-fluoro-3-methylbenzoic acid1-bromo-3-fluoro-5-methylbenzene
Reagents NBS, FeBr₃n-BuLi, CO₂
Reaction Time 24 hours~4 hours
Crude Yield (%)
Purified Yield (%)
Purity (by HPLC/NMR)
Melting Point (°C)
¹H NMR Data
¹³C NMR Data
IR Data (cm⁻¹)
MS Data (m/z)

Visualizing the Workflows

Route A: Electrophilic Bromination Workflow

G cluster_0 Route A: Electrophilic Bromination Start 5-fluoro-3-methylbenzoic acid Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Add NBS and FeBr₃ Step1->Step2 Step3 Stir at Room Temperature (24h) Step2->Step3 Step4 Pour into Ice Water Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Dry Crude Product Step5->Step6 Purification Recrystallization / Column Chromatography Step6->Purification Final_Product_A 2-Bromo-5-fluoro-3-methylbenzoic acid Purification->Final_Product_A G cluster_1 Route B: Lithiation and Carboxylation Start_B 1-bromo-3-fluoro-5-methylbenzene Step1_B Dissolve in Anhydrous THF Start_B->Step1_B Step2_B Cool to -78°C Step1_B->Step2_B Step3_B Add n-BuLi Step2_B->Step3_B Step4_B Add Dry CO₂ Step3_B->Step4_B Step5_B Quench with HCl Step4_B->Step5_B Step6_B Extract with Ethyl Acetate Step5_B->Step6_B Step7_B Dry and Concentrate Step6_B->Step7_B Purification_B Recrystallization / Column Chromatography Step7_B->Purification_B Final_Product_B 2-Bromo-5-fluoro-3-methylbenzoic acid Purification_B->Final_Product_B

Caption: Workflow for the synthesis via Lithiation and Carboxylation.

Conclusion and Cross-Validation

By executing both synthetic routes and meticulously collecting the data outlined above, researchers can perform a robust cross-validation of their experimental results. The key points of comparison are:

  • Yield and Purity: A direct comparison of the purified yields and the purity of the final product from each route will determine the more efficient method.

  • Spectroscopic Consistency: The NMR, IR, and MS data from the products of both routes should be identical. Any discrepancies would suggest the formation of isomers or impurities and would require further investigation.

  • Feasibility and Scalability: Route A may be simpler to perform in a standard laboratory setting, while Route B, requiring anhydrous and low-temperature conditions, may be more challenging but potentially higher yielding or more regioselective.

This comparative approach not only provides a reliable method for the synthesis of 2-Bromo-5-fluoro-3-methylbenzoic acid but also embodies a rigorous scientific methodology for validating experimental findings. This ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug development and chemical research.

References

  • Quick Company. (n.d.). A Method For Producing 2 Bromo 5 Fluorobenzotrifluoride. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-fluoro-3-methylbenzoic acid

As a Senior Application Scientist, I frequently observe laboratories treating halogenated benzoic acids as generic irritants, applying a "one-size-fits-all" safety protocol. However, handling 2-Bromo-5-fluoro-3-methylben...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating halogenated benzoic acids as generic irritants, applying a "one-size-fits-all" safety protocol. However, handling 2-Bromo-5-fluoro-3-methylbenzoic acid (CAS: 1319196-92-3) requires a much more nuanced, mechanistically driven approach.

While its structural complexity makes it an invaluable building block in pharmaceutical and agrochemical synthesis, the synergistic effects of its functional groups—a carboxylic acid moiety, an electron-withdrawing fluorine, and a bulky, lipophilic bromine—create a unique and elevated hazard profile.

This guide provides step-by-step methodologies for the safe handling, weighing, and disposal of this compound, grounded in the authoritative standards of[1].

Mechanistic Hazard Profile & Causality

To implement effective safety protocols, we must first understand why this compound is hazardous. The risks extend beyond simple acidity.

  • Enhanced Dermal Penetration (Acute Tox. 4 - H312): The addition of bromine and fluorine significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to traverse the stratum corneum (the skin's outermost layer) much faster than unsubstituted benzoic acid.

  • Localized Tissue Corrosivity (Skin/Eye Irrit. 2 - H315, H319): The electron-withdrawing nature of the halogens (particularly the fluorine at the 5-position) increases the acidity of the carboxylic acid proton via the inductive effect. Upon contact with physiological moisture (sweat, tears), it rapidly dissociates, causing localized pH drops and protein denaturation.

  • Respiratory Sensitization (STOT SE 3 - H335): As a crystalline solid, electrostatic forces during transfer can generate fine, airborne dust. Inhalation leads to deposition in the mucosal lining of the respiratory tract, where the acidic nature induces acute inflammatory cascades.

Table 1: Hazard Identification and Causality Matrix

Hazard ClassGHS CodeSignal WordPhysiological Causality
Acute Toxicity H302, H312, H332WarningHigh lipophilicity enables rapid systemic absorption across biological membranes.
Skin Irritation H315WarningInductive effect of halogens lowers pKa, increasing localized dermal acidity.
Eye Irritation H319WarningRapid dissociation in the aqueous tear film causes corneal protein denaturation.
Target Organ Tox. H335WarningAirborne micro-crystals dissolve in respiratory mucosa, triggering inflammation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly functionalized halogenated organics. The selection must account for both the acidic and lipophilic nature of the compound[2].

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Justification
Gloves Double-layered Nitrile (Outer: ≥0.11 mm)Nitrile (acrylonitrile butadiene rubber) provides superior resistance to halogenated organics compared to latex, which degrades rapidly upon contact with lipophilic halogens.
Eye Protection Indirect-vented chemical splash gogglesPrevents airborne micro-crystals from bypassing the shield. Standard safety glasses are insufficient due to the risk of micro-aerosolization.
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs prevent accidental wrist exposure when reaching into the chemical fume hood.
Respiratory N95/P100 Particulate RespiratorFilters out fine crystalline dust (H335 hazard). Note: Primary handling must always occur inside a certified chemical fume hood.

Operational Workflow: Safe Weighing and Transfer Protocol

The most significant risk of exposure occurs during the transfer of the dry powder due to electrostatic repulsion and aerosolization.

Step-by-Step Methodology:

  • Environmental Preparation: Verify the chemical fume hood has a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong bases and oxidizing agents.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with a damp, lint-free cloth. Causality: This discharges static electricity that causes the highly functionalized powder to repel and aerosolize.

  • Vessel Selection: Use an anti-static weighing boat. Standard polystyrene boats hold static charges that exacerbate dust generation.

  • Transfer Technique: Using a stainless steel or PTFE-coated spatula, carefully transfer the solid. Keep the source container as close to the weighing boat as possible to minimize the drop height.

  • Decontamination: Once the desired mass is obtained, seal the primary container immediately. Wipe down the spatula and the balance pan with a solvent appropriate for halogenated organics (e.g., a wipe dampened with isopropanol), followed by a damp water wipe to remove any residual acidic salts.

Spill Response and Disposal Plan

Accidental releases require a self-validating protocol to ensure complete neutralization and containment[3]. Do not sweep dry powder, as this will immediately aerosolize the compound.

Step-by-Step Spill Response Methodology:

  • Evacuation & Assessment: Immediately alert personnel in the vicinity. Assess if the spill is manageable (<50g) or requires HazMat intervention.

  • Containment: Cover the spilled powder with an inert, damp absorbent (e.g., damp sand or vermiculite) to prevent dust generation.

  • Neutralization: Carefully apply a weak base, such as sodium bicarbonate ( NaHCO3​ ) powder, over the damp absorbent. Causality: The bicarbonate will neutralize the carboxylic acid moiety, forming a less hazardous sodium salt while releasing CO2​ gas.

  • Collection: Using a plastic scoop (to avoid sparking or reacting with the acid), transfer the neutralized mixture into a designated, sealable hazardous waste container.

  • Self-Validation (Verification): Wipe the spill area with a damp cloth. Test the surface pH using indicator paper. The area is only considered decontaminated when the surface pH reads between 6.5 and 7.5. If the pH is below 6.5, repeat the bicarbonate neutralization step.

Disposal Logistics

Do not dispose of 2-Bromo-5-fluoro-3-methylbenzoic acid or its neutralized salts down the drain. Halogenated aromatics are highly persistent in the environment and toxic to aquatic life. All waste must be categorized strictly as "Halogenated Organic Waste" and routed to an EPA-approved hazardous waste disposal facility for high-temperature incineration.

SpillResponse Start Spill Detected: 2-Bromo-5-fluoro-3-methylbenzoic acid Assess Assess Volume & Risk (<50g and no severe exposure?) Start->Assess Evacuate Evacuate Area & Contact EHS/HazMat Assess->Evacuate No PPE Don Spill Kit PPE (Double Nitrile, Goggles, Respirator) Assess->PPE Yes Contain Contain Spill (Cover with damp inert absorbent) PPE->Contain Neutralize Neutralize Acid (Apply Sodium Bicarbonate) Contain->Neutralize Collect Collect Waste (Transfer to Halogenated Waste Bin) Neutralize->Collect Verify Verify Decontamination (Surface pH must be 6.5 - 7.5) Collect->Verify

Fig 1. Step-by-step spill response and decontamination workflow for halogenated benzoic acids.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Research Council / The National Academies Press. URL: [Link]

Sources

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